Product packaging for 4-Acetylphenylboronic acid(Cat. No.:CAS No. 149104-90-5)

4-Acetylphenylboronic acid

カタログ番号: B125202
CAS番号: 149104-90-5
分子量: 163.97 g/mol
InChIキー: OBQRODBYVNIZJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Acetylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO3 B125202 4-Acetylphenylboronic acid CAS No. 149104-90-5

特性

IUPAC Name

(4-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRODBYVNIZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395250
Record name 4-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-90-5
Record name 4-Acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149104-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Acetylphenylboronic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylphenylboronic acid, a key reagent in various synthetic and medicinal chemistry applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents the available information and offers a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, bioavailability, and formulation. For boronic acids, such as this compound, solubility can be a complex property. It is influenced by factors such as the solvent's polarity, the potential for hydrogen bonding, and the equilibrium between the boronic acid and its trimeric anhydride form, boroxine. It has been noted that reliable solubility data for boronic acids can be challenging to obtain compared to other common organic compounds.[1]

Solubility Data for this compound

The available quantitative and qualitative solubility data for this compound in common laboratory solvents is summarized in the table below. It is important to note that this information is limited and may not include the specific conditions under which the solubility was determined. Therefore, experimental verification is highly recommended.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
WaterH₂OPolar Protic25 g/LSparingly soluble[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic-Slightly soluble
MethanolCH₃OHPolar Protic-Slightly soluble

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, a detailed experimental protocol is provided below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solvent: Ensure the solvent is pure and degassed if necessary.

  • Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle this compound in a well-ventilated area or a fume hood, as it may cause skin, eye, and respiratory irritation.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start solvent Select Solvent start->solvent solute Weigh Excess Solute solvent->solute mix Mix Solute and Solvent solute->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify Concentration filter->quantify end Determine Solubility quantify->end

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. Given the importance of this parameter in research and development, it is hoped that the provided experimental protocol will facilitate the generation of precise and reliable solubility data for this versatile compound.

References

A Technical Guide to 4-Acetylphenylboronic Acid: Melting Point and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-acetylphenylboronic acid, with a specific focus on its melting point and stability. The information is curated for professionals in research and development who utilize boronic acids as versatile building blocks in organic synthesis. This document summarizes key data, outlines experimental protocols for property determination, and illustrates logical workflows relevant to the handling and application of this compound.

Physicochemical Properties

This compound is a synthetic organic compound widely used as a reagent in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the dual functionality of the ketone and the boronic acid moiety.

The physical and chemical properties of this compound are summarized below for quick reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 149104-90-5[1][2]
Molecular Formula C₈H₉BO₃[3]
Molecular Weight 163.97 g/mol [2][4]
Appearance White to light yellow or off-white solid/crystal powder[3][5]
Melting Point 240-244 °C (lit.)[1][2][5]
215-225 °C (decomposition)[2]
Boiling Point 354.2 ± 44.0 °C at 760 mmHg (Predicted)[6]
Density 1.2 ± 0.1 g/cm³ (Predicted)[6]
Water Solubility 25 g/L[5]
Flash Point 168.0 ± 28.4 °C[5]

Boronic acids as a class are known for their potential instability under certain conditions.[7] They are susceptible to degradation pathways such as protodeboronation, oxidation, and the formation of anhydrides (boroxines), particularly in the presence of heat, base, or certain catalysts.[8][9] The stability of this compound is critical for its storage and successful application in synthesis.

Table 2: Stability and Storage Information for this compound

ParameterInformationSource(s)
General Stability Stable under recommended storage conditions.[10]
Storage Conditions Keep container tightly closed in a dry, well-ventilated place. Keep cold; some sources recommend room temperature with proper sealing.[5][6][11]
Sensitivities Moisture sensitive.[10] Prone to forming anhydrides through loss of water.[8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[10][11]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[10]

Experimental Protocols

Detailed experimental procedures for the characterization and use of this compound are essential for reproducible results. The following sections describe standard methodologies for determining its melting point and assessing its chemical stability.

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely accepted technique for this measurement.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set a rapid heating rate to quickly approach the expected melting range (215-244 °C).

    • Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • Note any signs of decomposition, such as darkening or gas evolution, during the process.[2]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_results Data Recording start Start: Obtain Sample grind Grind to Fine Powder start->grind load Load Capillary Tube grind->load pack Pack Sample (2-3 mm) load->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heat to ~220°C insert->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe for Phase Change heat_slow->observe record_t1 Record T1 (First Liquid) observe->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 note_decomp Note Decomposition record_t2->note_decomp end_point End: Report Melting Range note_decomp->end_point

Caption: Workflow for Melting Point Determination by Capillary Method.

Assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing for degradation over time. This protocol provides a general framework for such a study.

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Materials and Equipment:

  • This compound sample

  • Climate-controlled stability chambers (for temperature/humidity)

  • Photostability chamber

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • NMR spectrometer

  • Vials (clear and amber)

Procedure:

  • Initial Analysis (T=0):

    • Perform initial characterization of a reference sample of this compound.

    • Obtain an HPLC chromatogram to determine initial purity and establish the retention time of the parent compound.

    • Record an NMR spectrum (e.g., ¹H NMR) as a structural fingerprint.

  • Sample Preparation for Stress Testing:

    • Accurately weigh samples of the compound into different sets of vials.

    • For photostability, use one set of clear vials and one set of amber (control) vials.

  • Stress Conditions:

    • Thermal Stability: Place samples in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).

    • Hydrolytic Stability: Place samples in a stability chamber at controlled temperature and high relative humidity (e.g., 40°C / 75% RH). Boronic acids are known to be moisture-sensitive.[10]

    • Photostability: Place clear and amber vials in a photostability chamber that conforms to ICH guidelines.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one vial from each stress condition.

    • Prepare a solution of known concentration and analyze using HPLC.

    • Compare the purity from the HPLC chromatogram to the T=0 sample. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

    • If significant degradation is observed, NMR analysis can be performed to help identify the structure of the degradants (e.g., evidence of protodeboronation or anhydride formation).

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the rate of degradation and identify the conditions under which the compound is least stable.

Stability_Assessment_Workflow cluster_initial T=0 Initial Analysis cluster_stress Stress Conditions cluster_analysis Time-Point Analysis (T=x) cluster_eval Evaluation t0_sample Reference Sample t0_hplc HPLC Purity Assay t0_sample->t0_hplc t0_nmr NMR Structural ID t0_sample->t0_nmr stress_prep Prepare & Weigh Samples thermal Thermal (e.g., 60°C) stress_prep->thermal hydrolytic Humidity (e.g., 75% RH) stress_prep->hydrolytic photo Photostability (Light Exposure) stress_prep->photo pull_samples Pull Samples at Intervals stress_prep->pull_samples analyze_hplc Analyze Purity by HPLC pull_samples->analyze_hplc compare Compare to T=0 Results analyze_hplc->compare analyze_nmr Optional: NMR for Degradants compare->analyze_nmr plot_data Plot % Purity vs. Time compare->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate report Report Stability Profile determine_rate->report

References

Key literature and reviews on 4-Acetylphenylboronic acid applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Applications of 4-Acetylphenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of this compound, a versatile organic compound pivotal in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a boronic acid group and an acetyl moiety on a phenyl ring, makes it an essential building block for creating complex molecules.[1] This document outlines its primary applications, supported by quantitative data, general experimental protocols, and process visualizations.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent for the formation of carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable tool for synthetic chemists.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction. This reaction forms a biaryl linkage by coupling the boronic acid with an aryl halide or triflate.[3][4] This methodology is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1] For instance, it is used in the synthesis of dendrimers by reacting with 4-bromotriphenylamine, catalyzed by dichlorobis(triphenylphosphine)Pd(II).[3][5]

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="this compound\n+\nAryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product\n(4-Acetyl-Ar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> OxAdd [style=dashed, label="Ar-X"]; Pd0 -> OxAdd [label=" "]; OxAdd -> Transmetal [label="Ar-Pd(II)-X"]; Base -> Transmetal [style=dashed, label="Activates\nBoronic Acid"]; Reactants -> Transmetal [style=dashed, label="Boronate"]; Transmetal -> RedElim [label="Ar-Pd(II)-Ar'"]; RedElim -> Pd0 [label="Reforms Catalyst"]; RedElim -> Product; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling and Synthetic Reactions

Beyond the Suzuki reaction, this compound is a reactant in a variety of other important transformations[3][5][6]:

  • Copper-Catalyzed Hydroxylation: Enabling the introduction of hydroxyl groups.

  • Palladium-Catalyzed Decarboxylative Coupling: Forming new C-C bonds via decarboxylation.

  • Cross-Coupling with α-Bromocarbonyl Compounds: A method for synthesizing complex ketone structures.

  • Oxidation and Substitution Reactions: Including Baeyer-Villiger monooxygenase-catalyzed oxidation and 1,5-substitution reactions.

Quantitative Data from Synthetic Applications

The following table summarizes yields reported for reactions involving this compound and its precursors, highlighting its efficiency in various synthetic contexts.

Reaction / Synthesis StepReagents / CatalystSolventConditionsYield (%)Reference
Synthesis of this compoundDiethanolamine, aq. HCl-30 min~58%[2]
Ketalization of BromoacetophenonesEthylene glycol, Triethyl orthoformate--60-80%[7]
Boronic Acid Formation (Grignard)Isopropylmagnesium chloride, B(OiPr)₃--80% (para)[7]
Boronic Acid Formation (BuLi)n-BuLi, B(OiPr)₃--61% (ortho)[7]
Suzuki-Type CouplingDimethyl dicarbonate, P(p-MeOPh)₃, Pd(OAc)₂Tetrahydrofuran50 °C, 16h69%[2]

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are essential building blocks in medicinal chemistry, and this compound is no exception.[8] The boronic acid moiety can form reversible covalent bonds with diols, a feature leveraged in drug design to target glycoproteins and other biological molecules.[1][9] It serves as a key intermediate in the synthesis of complex, biologically active compounds for targeted therapies.[2][10]

The broader class of boronic acid-containing compounds has produced FDA-approved drugs, demonstrating their therapeutic potential.[11] These molecules often function as serine protease inhibitors, with the boron center interacting with the catalytic serine residue.[10][11] The synthesis of peptidyl boronates and other complex structures frequently relies on boronic acid precursors like the 4-acetylphenyl derivative.[10]

Drug_Discovery_Workflow cluster_0 Synthesis Phase cluster_1 Screening & Development A 4-Acetylphenylboronic Acid (Building Block) B Suzuki Coupling or Other Reactions A->B C Intermediate Compound (e.g., Biaryl Ketone) B->C D Further Functionalization (e.g., Reduction, Amination) C->D E Final Bioactive Compound Library D->E F High-Throughput Screening E->F Test Library G Hit Identification & Lead Optimization F->G H Preclinical Studies G->H

Applications in Biosensors and Materials Science

The inherent ability of the boronic acid group to interact with diols makes it an excellent recognition element for biosensors, particularly for detecting saccharides and glycoproteins.[1][12][13]

Fluorescent Saccharide Sensors

A common application involves attaching a fluorophore to the this compound scaffold. In the absence of a saccharide, the sensor may exhibit a certain fluorescence level. Upon binding to the cis-diol units of a saccharide (like glucose), a boronate ester is formed. This binding event often induces a conformational change that alters the electronic properties of the fluorophore, leading to a detectable change (increase or decrease) in fluorescence intensity.[13] This principle allows for the creation of sensors for monitoring glucose levels or detecting specific glycoproteins.[12]

Materials Science

In materials science, this compound is used to synthesize advanced materials such as dendrimers and specialized catalysts.[1][3] Its bifunctional nature—the reactive boronic acid and the modifiable acetyl group—allows it to be incorporated into larger, well-defined polymeric structures.

Experimental Protocols: A General Method

While specific experimental conditions vary, the following provides a generalized protocol for a typical Suzuki-Miyaura reaction using this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reactant Preparation: In a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0-1.2 eq.), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.

References

An In-Depth Technical Guide to the Spectral Interpretation of 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Acetylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in research and development. This document offers a detailed examination of its spectral features, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉BO₃) possesses a key structural feature: a phenyl ring substituted with an acetyl group and a boronic acid moiety.[4] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. The molecular weight of this compound is approximately 163.97 g/mol , with an exact mass of about 164.064 Da.[5]

An overview of the spectral analysis workflow is presented below:

Spectral Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Spectral Signatures cluster_mol This compound cluster_signals Expected Spectral Signals mol H_Aromatic ¹H NMR: ~7.9-8.2 ppm (d) mol->H_Aromatic Aromatic Protons H_Acetyl ¹H NMR: ~2.6 ppm (s) mol->H_Acetyl Acetyl Protons H_Boronic ¹H NMR: ~8.2 ppm (br s) mol->H_Boronic Boronic Acid Protons C_CO ¹³C NMR: ~198 ppm mol->C_CO Carbonyl Carbon C_Aromatic ¹³C NMR: ~128-138 ppm mol->C_Aromatic Aromatic Carbons C_Acetyl ¹³C NMR: ~27 ppm mol->C_Acetyl Acetyl Carbon IR_OH IR: 3400-3200 cm⁻¹ (broad) mol->IR_OH O-H Stretch IR_CO IR: ~1680 cm⁻¹ (strong) mol->IR_CO C=O Stretch IR_BO IR: ~1350 cm⁻¹ (strong) mol->IR_BO B-O Stretch MS_M MS: m/z 164 [M]⁺ mol->MS_M Molecular Ion MS_Frag1 MS: m/z 149 [M-CH₃]⁺ mol->MS_Frag1 Fragmentation MS_Frag2 MS: m/z 43 [CH₃CO]⁺ mol->MS_Frag2 Fragmentation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Boronic Acid Functional Group

The boronic acid functional group, R-B(OH)₂, is a cornerstone of modern organic synthesis, prized for its unique reactivity, stability, and low toxicity.[1][2] As a versatile building block, it participates in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of the structure, reactivity, and application of boronic acids, with a focus on quantitative data, experimental methodologies, and the logical relationships governing their chemical behavior.

Core Structure and Foundational Reactivity

Structurally, boronic acids are trivalent organoboron compounds featuring a carbon-boron bond and two hydroxyl groups.[2][5] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidity, a defining characteristic that governs much of its reactivity.[3][6]

A key aspect of boronic acid chemistry is its pH-dependent equilibrium in aqueous solutions. The neutral, trigonal boronic acid can accept a hydroxide ion to form a more nucleophilic, sp³-hybridized tetrahedral boronate complex.[7][8] The pKa for this transition is typically around 9, but formation of tetrahedral boronate esters with diols can occur at a pKa of ~7.[5][6] This equilibrium is fundamental to its role in cross-coupling reactions and sensing applications.

Boronic_Acid_Equilibrium cluster_caption pH-dependent equilibrium of a boronic acid. BoronicAcid Trigonal Planar Boronic Acid R-B(OH)₂ sp² Hybridized Lewis Acidic BoronateIon Tetrahedral Boronate Ion R-B(OH)₃⁻ sp³ Hybridized More Nucleophilic BoronicAcid->BoronateIon + OH⁻ BoronateIon->BoronicAcid - OH⁻ / + H⁺

Caption: pH-dependent equilibrium of a boronic acid.

Key Transformations of the Boronic Acid Group

Boronic acids are central to several powerful synthetic reactions. Their utility stems from the transmetalation of their organic substituent to a transition metal catalyst.

Suzuki-Miyaura Cross-Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is one of the most important methods for forming C-C bonds, particularly for creating biaryl structures.[9] The reaction couples a boronic acid (or its ester derivative) with an organohalide or triflate using a palladium catalyst and a base.[3][10] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[9][10]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the Pd(II) complex, displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Cycle cluster_caption The catalytic cycle of Suzuki-Miyaura coupling. pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_r1_r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1_r2 pd2_complex->pd2_r1_r2 R²-B(OH)₂ Base transmetalation Transmetalation pd2_r1_r2->pd0 pd2_r1_r2->pd0 R¹-R² product R¹-R² pd2_r1_r2->product reductive_elimination Reductive Elimination react1 R¹-X react1->pd2_complex react2 R²-B(OH)₂ + Base react2->pd2_r1_r2

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds (C-N, C-O, C-S).[13][14] It couples an aryl boronic acid with an amine, alcohol, or thiol.[15] Unlike many palladium-catalyzed reactions, it can often be performed at room temperature and open to the air.[13][14] A proposed mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the product and a Cu(I) species.[15] Oxygen in the air serves to re-oxidize Cu(I) back to the active Cu(II) state.[6][14]

Chan_Lam_Cycle cluster_caption The catalytic cycle of Chan-Lam coupling. cu2 Cu(II) cu2_aryl Ar-Cu(II) cu2->cu2_aryl Transmetalation cu3_complex Ar-Cu(III)-Nu cu2_aryl->cu3_complex Coordination & Oxidation cu1 Cu(I) cu3_complex->cu1 Reductive Elimination product Ar-Nu cu3_complex->product cu1->cu2 Reoxidation react1 Ar-B(OH)₂ react1->cu2 react2 Nu-H (Amine/Alcohol) react2->cu2_aryl oxidant O₂ (Oxidant) oxidant->cu1

Caption: The catalytic cycle of Chan-Lam coupling.

Boronic Acids in Sensing and Protection

Boronic acids can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides, to form stable five- or six-membered cyclic boronate esters.[16] This interaction is the foundation for boronic acid-based sensors. When a fluorophore is appended to the boronic acid, the binding event with a saccharide can alter the electronic properties of the system, leading to a detectable change in fluorescence.[17][16]

The same reactivity with diols allows boronic acids to be used as protecting groups for these functionalities in multi-step synthesis.[4][18] Conversely, the boronic acid group itself can be unstable under certain conditions.[1] To circumvent this, it is often protected as a more robust boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[1][19] These protecting groups can be cleaved under specific conditions to regenerate the reactive boronic acid for subsequent transformations.[19]

Quantitative Reactivity Data

The efficiency of boronic acid reactions is highly dependent on substrates and conditions. The following tables summarize representative quantitative data for key transformations.

Table 1: Selected Examples of Suzuki-Miyaura Coupling Yields
Aryl HalideArylboronic AcidCatalyst / BaseSolvent / Temp.Yield (%)Reference
5-IodovanillinPhenylboronic acidPd(OAc)₂ / Amberlite IRA-400H₂O/EtOH / 60°CHigh (not specified)[20]
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O / 85°C>95[21][22]
4-ChloroanisolePhenylboronic acidPdCl₂(dppf) / K₂CO₃DMA / 150°C (MW)>90[21]
Aryl BromideDiaryl BromidePd(dppf)Cl₂ / Cs₂CO₃1,4-Dioxane/H₂O / 100°C80[23]
Table 2: Selected Examples of Chan-Lam Coupling Yields
Boronic AcidAmine/AlcoholCatalyst / BaseSolvent / Temp.Yield (%)Reference
Phenylboronic acid2-NitroimidazoleCu(OTf)₂ / K₂CO₃Methanol / RT70-90[24]
p-Tolylboronic acid2-AminopyridineCu(OAc)₂ / DIPEADMSO / 120°CHigh (not specified)[15]
Aryl boronic acidPyrroleCu(OAc)₂ / PyridineDichloromethane / RT93[13]
Phenylboronic acidAnilineCu(OAc)₂ / PyridineDichloromethane / RT56-71[25]
Table 3: Physicochemical Properties of Boronic Acids
Boronic AcidpKaBinding Constant (K_assoc) with Alizarin Red S (M⁻¹) at pH 7.4
Phenylboronic acid (PBA)8.81900
4-Methoxyphenylboronic acid9.11100
4-Chlorophenylboronic acid8.23400
2-Fluorophenylboronic acid7.9100
(Data compiled from references[26][27][28])

Experimental Protocols

Detailed and reproducible protocols are essential for success in the laboratory. Below are generalized procedures for the Suzuki-Miyaura and Chan-Lam couplings.

Experimental_Workflow cluster_caption Generalized workflow for cross-coupling reactions. start Start: Assemble Reagents reagents Combine aryl halide, boronic acid, base, and solvent in reaction vessel. start->reagents degas Degas mixture (e.g., sparge with Ar/N₂) (Crucial for Pd-catalyzed reactions) reagents->degas catalyst Add catalyst (e.g., Pd or Cu complex) under inert atmosphere. degas->catalyst reaction Heat and stir reaction mixture for specified time. catalyst->reaction monitor Monitor reaction progress (e.g., TLC, LC-MS). reaction->monitor monitor->reaction Incomplete workup Perform aqueous workup: Quench, extract with organic solvent. monitor->workup Complete purify Purify crude product (e.g., column chromatography). workup->purify analyze Characterize final product (e.g., NMR, MS). purify->analyze end End: Pure Product analyze->end

Caption: Generalized workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, DMF), often with a small amount of water.[9][21]

  • Inerting: Seal the vessel with a septum and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–150 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[21][23]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[29]

Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the copper-catalyzed coupling of an amine with an arylboronic acid.

  • Vessel Preparation: To a vial or flask equipped with a magnetic stir bar, add the arylboronic acid (1.5–2.0 equiv), the amine (1.0 equiv), the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv or catalytic 10 mol%), and a base/ligand if required (e.g., pyridine, DIPEA).[13][15]

  • Solvent Addition: Add the solvent (e.g., methanol, DMSO, dichloromethane). Unlike Suzuki couplings, this reaction is often run open to the air, as oxygen can serve as the terminal oxidant.[15][24]

  • Reaction: Stir the mixture vigorously at the specified temperature (from room temperature to 120 °C) for the required time (typically 18-24 hours).[15]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts. If necessary, add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.[15]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

A Technical Guide to 4-Acetylphenylboronic Acid: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenylboronic acid is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications, particularly in the realms of medicinal chemistry and materials science. Its unique chemical structure, featuring both a boronic acid moiety and a ketone functional group, allows for its participation in a wide array of chemical transformations. This technical guide provides an in-depth overview of this compound, including its commercial availability, purity grades, key chemical properties, and common applications with a focus on its role in drug discovery and development.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to the diverse needs of the research and development community. The compound is offered in a range of purity grades, with the most common being ≥95%, ≥97%, and ≥98%. Higher purity grades are often available upon request for more sensitive applications. The selection of an appropriate purity grade is critical and should be based on the specific requirements of the intended application, as trace impurities can sometimes influence reaction outcomes or biological assays.

Below is a summary of prominent commercial suppliers and their typically offered purity grades for this compound. It is important to note that specific purity levels and impurity profiles can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific data.

Table 1: Commercial Suppliers and Purity Grades of this compound

SupplierTypical Purity Grades OfferedAdditional Notes
Sigma-Aldrich (Merck)95%[1][2], Assay data available on CoA[3]Also offers related boronic acids and derivatives.
Thermo Scientific (Alfa Aesar)97%Product specifications often include appearance and spectral data.
TCI ChemicalsPurity typically between 97.0% and 112.0% (assay)[4]Offers various pack sizes.
Chem-Impex95-105% (by titration)Provides detailed product information on their website.
MedChemExpressHigh purity for research useSpecializes in bioactive molecules for drug discovery.[5]
AK Scientific97%Provides Safety Data Sheets (SDS) and other technical documents.
Optima ChemicalManufacturer and distributor of boronic acidsMay offer bulk quantities and custom synthesis.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number149104-90-5[1][3][6]
Molecular FormulaC8H9BO3[7]
Molecular Weight163.97 g/mol [1][3]
AppearanceWhite to off-white or light yellow crystalline powder[6]
Melting Point240-244 °C (lit.)[1]
SolubilitySparingly soluble in water. Soluble in polar organic solvents.[6]
StorageStore at room temperature in a dry, well-ventilated place.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction .[3][8] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.[7]

The presence of the acetyl group provides a reactive handle for further chemical modifications. This allows for the straightforward introduction of this substituted phenyl ring into a target molecule, which can then be elaborated upon to build more complex molecular architectures. This strategy is widely employed in the synthesis of small molecule libraries for high-throughput screening in drug discovery programs.

Beyond Suzuki-Miyaura coupling, this compound is also used in other significant organic transformations, including:

  • Copper-catalyzed C-N and C-O cross-coupling reactions

  • As a building block in the synthesis of novel heterocyclic compounds

  • In the development of sensors and probes due to the diol-binding properties of the boronic acid group

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a general guideline and may require optimization depending on the specific aryl halide used.

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product ArylHalide Ar-X reaction ArylHalide->reaction BoronicAcid This compound BoronicAcid->reaction Catalyst Pd Catalyst Base Base Solvent Solvent Product Ar-(4-Acetylphenyl) reaction->Product Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reactants Combine Aryl Halide, This compound, and Base start->reactants inert Establish Inert Atmosphere (Evacuate and Backfill with N2/Ar) reactants->inert addition Add Solvent and Pd Catalyst inert->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolate Pure Product purification->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of biaryl ketones utilizing 4-acetylphenylboronic acid as a key building block. The primary synthetic route highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These protocols are intended to guide researchers in the efficient synthesis of a diverse range of biaryl ketones, which are important structural motifs in many pharmaceutical agents and organic materials.

Introduction

Biaryl ketones are a class of organic compounds characterized by two aryl groups linked to a central carbonyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development, as it is present in a variety of biologically active molecules.[1][2][3] The synthesis of these compounds is a key step in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the construction of biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[4][5]

This compound is a particularly useful reagent in this context, as it allows for the direct incorporation of an acetylphenyl group, a common feature in many pharmaceutical compounds. This application note will detail the experimental procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides to generate a library of biaryl ketones.

Significance in Drug Development

The biaryl ketone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. For instance, the anti-inflammatory drug Ketoprofen and the antifungal agent Bifonazole contain a biaryl ketone core structure.[2] The ability to efficiently synthesize a variety of substituted biaryl ketones is therefore crucial for structure-activity relationship (SAR) studies in the drug discovery process. The protocols described herein provide a direct route to these valuable compounds, facilitating the exploration of new chemical space for therapeutic applications.

Reaction Mechanism: Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl ketones from this compound and an aryl halide proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 (Active Catalyst) oa_intermediate Ar-Pd(II)(X)L2 (Oxidative Addition Intermediate) pd0->oa_intermediate transmetalation_intermediate Ar-Pd(II)(Ar')L2 (Transmetalation Intermediate) oa_intermediate->transmetalation_intermediate product Ar-Ar' (Biaryl Ketone) transmetalation_intermediate->product Reductive Elimination pd0_regenerated Pd(0)L2 transmetalation_intermediate->pd0_regenerated pd0_regenerated->pd0 Catalytic Cycle aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_intermediate Oxidative Addition boronic_acid Ar'-B(OH)2 (this compound) boronic_acid->transmetalation_intermediate Transmetalation base Base (e.g., K2CO3, Cs2CO3) base->transmetalation_intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for the synthesis of biaryl ketones using this compound involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, this compound,  Palladium Catalyst, Ligand, and Base to a flask. - Add solvent and degas the mixture. start->setup reaction Heat the reaction mixture (e.g., 80-110 °C) under an inert atmosphere (N2 or Ar). setup->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. - Wash the organic layer. monitoring->workup Reaction Complete purification Purification: - Dry the organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification characterization Characterization: - NMR, Mass Spectrometry, etc. purification->characterization end End characterization->end

References

Application Notes and Protocols: 4-Acetylphenylboronic Acid in Fluorescent Probe and Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the use of 4-acetylphenylboronic acid and its derivatives in the design of fluorescent probes and chemical sensors. The unique chemical properties of the boronic acid moiety make it an exceptional recognition element for a variety of biologically significant analytes, including saccharides and reactive oxygen species (ROS).

Principle of Boronic Acid-Based Sensing

Fluorescent sensors based on boronic acids operate on the principle of reversible covalent bonding with molecules containing cis-1,2 or -1,3 diol functionalities.[1][2] this compound serves as a versatile building block, providing the diol recognition site. This core structure is typically coupled with a fluorophore. The interaction between the boronic acid group and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.[1]

Two primary signaling mechanisms are commonly employed:

  • Saccharide Detection (Diol Binding): Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The neutral form is a weaker Lewis acid and can quench the fluorescence of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[3] Upon binding to a diol-containing molecule such as a saccharide, the boronic acid is converted to a more stable cyclic boronate ester.[1][4] This binding event increases the acidity of the boron atom, favoring the anionic tetrahedral state, which in turn suppresses the quenching mechanism and "turns on" or enhances fluorescence.[5]

  • Reactive Oxygen Species (ROS) Detection (Oxidative Cleavage): Arylboronic acids can undergo rapid and irreversible oxidation by certain ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[6][7][8] This reaction cleaves the carbon-boron bond, converting the boronic acid moiety into a hydroxyl group (a phenol).[6] This transformation causes a significant change in the electronic properties of the molecule, which can be engineered to produce a "turn-on" or "turn-off" fluorescent response.[6][7]

Signaling Pathway Diagrams

G cluster_0 Saccharide Sensing Mechanism A Boronic Acid Probe (Low Fluorescence) C Cyclic Boronate Ester (High Fluorescence) A->C Reversible Binding B Saccharide (Diol) B->C

Caption: General mechanism for saccharide detection.

G cluster_1 ROS Sensing Mechanism D Boronic Acid Probe (Quenched State) F Phenolic Product (Fluorescent State) D->F Irreversible Oxidation E ROS (e.g., H₂O₂) E->F

Caption: General mechanism for ROS detection.

Applications and Performance Data

Probes derived from phenylboronic acid structures are effective in detecting a range of analytes. The acetyl group in this compound can be used as a synthetic handle for further functionalization or to modulate the electronic properties of the sensor.

Saccharide Sensing

The detection of saccharides is critical for monitoring glucose levels in diabetes management and for identifying disease biomarkers associated with abnormal glycosylation.[3][9]

Analyte Probe Type Detection Limit (LOD) Linear Range Key Features Reference
D-FructoseBODIPY-Phenylboronic Acid32 µM100–1000 µMSuperior selectivity for fructose over glucose and galactose.[5]
D-GlucosePyrene-diboronic acid--Forms highly ordered 2:1 fluorescent conjugates with glucose.[1]
Sialic AcidSquarilium Cyanine-Boronic Acid--Forms aggregates with distinct emission profiles upon binding.[9]
Reactive Oxygen Species (ROS) Sensing

ROS are implicated in numerous signaling pathways and pathologies, making their detection vital for understanding cellular health and disease.[7][10] Boronate-based probes offer high selectivity for H₂O₂ over other ROS.[7]

Analyte Probe Type Detection Limit (LOD) Key Features Reference
H₂O₂Nitrobenzofurazan-Arylboronate1.8 nM"Turn-off" probe; applied to detect exogenous and endogenous H₂O₂ in living cells.[6]
H₂O₂Rhodamine-Boronate-Ratiometric response for simultaneous monitoring of HOCl and H₂O₂.[7]
Aβ PlaquesBoronic Acid-StyrylKᴅ = 0.79 µM64-fold fluorescence increase upon binding to Aβ aggregates; BBB penetration.[11]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of fluorescent probes based on this compound.

General Synthesis of a Phenylboronic Acid-Fluorophore Conjugate

This protocol outlines a typical amide coupling reaction to link a fluorophore containing a primary amine to this compound (after conversion to a carboxylic acid).

G start Start step1 Step 1: Oxidize This compound to Carboxylic Acid start->step1 step2 Step 2: Activate Carboxylic Acid (e.g., with EDC/NHS) step1->step2 step3 Step 3: Couple with Amine-Functionalized Fluorophore step2->step3 step4 Step 4: Reaction Quenching and Work-up step3->step4 step5 Step 5: Purify Probe (e.g., Column Chromatography) step4->step5 step6 Step 6: Characterize Probe (NMR, Mass Spec, Spectroscopy) step5->step6 end End step6->end

Caption: Workflow for probe synthesis and validation.

Materials:

  • This compound

  • Oxidizing agent (e.g., KMnO₄)

  • Amine-functionalized fluorophore (e.g., an amino-coumarin or amino-BODIPY)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Oxidation: Convert the acetyl group of this compound to a carboxylic acid (4-carboxyphenylboronic acid) using a suitable oxidizing agent. Purify the product.

  • Activation: Dissolve 4-carboxyphenylboronic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DMF. Cool the solution to 0°C. Add EDC (1.2 eq) and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours to form the NHS-ester.

  • Coupling: In a separate flask, dissolve the amine-functionalized fluorophore (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the activated NHS-ester solution dropwise to the fluorophore solution.

  • Reaction: Allow the reaction to stir under an inert atmosphere (N₂ or Ar) at room temperature for 12-24 hours. Monitor reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for In Vitro Saccharide Detection

Objective: To determine the fluorescence response of the synthesized probe to various saccharides.

Materials:

  • Synthesized boronic acid probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Saccharide stock solutions (e.g., 1 M solutions of glucose, fructose, galactose in buffer)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.

  • Titration: To the wells of the 96-well plate, add the probe working solution. Then, add increasing concentrations of the saccharide stock solutions to achieve a final concentration range (e.g., 0 to 200 mM). Ensure the final volume in each well is constant.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used in the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of saccharide concentration. Determine the binding constant (Kₐ) by fitting the data to a suitable binding isotherm (e.g., 1:1 binding model). Compare the responses between different saccharides to assess selectivity.

Protocol for Detecting H₂O₂ in Living Cells

Objective: To visualize changes in intracellular H₂O₂ levels using a boronate-based probe.

Materials:

  • Synthesized boronic acid probe

  • Cell culture medium (e.g., DMEM)

  • Adherent cells (e.g., HeLa or RAW 264.7 macrophages) plated on glass-bottom dishes

  • H₂O₂ solution (for stimulation)

  • Lipopolysaccharide (LPS) (optional, for inducing endogenous ROS production)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes until they reach 60-70% confluency.

  • Probe Loading: Wash the cells twice with warm PBS (pH 7.4). Incubate the cells with the probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe. Add fresh medium or imaging buffer to the dish.

  • Baseline Imaging: Acquire initial fluorescence images of the probe-loaded cells using the confocal microscope.

  • Stimulation:

    • Exogenous H₂O₂: Treat the cells with a known concentration of H₂O₂ (e.g., 50-100 µM) and immediately begin time-lapse imaging.

    • Endogenous ROS: Treat the cells with a stimulant like LPS (1 µg/mL) to induce endogenous ROS production. Image the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).

  • Image Analysis: Quantify the mean fluorescence intensity of the cells in the images at each time point. A significant increase in fluorescence intensity post-stimulation indicates the detection of H₂O₂.

References

Application Notes and Protocols: Copper-Catalyzed Reactions Involving 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key copper-catalyzed reactions involving 4-acetylphenylboronic acid. This versatile building block is a valuable component in medicinal chemistry and materials science, and copper-catalyzed methodologies offer efficient and practical routes for its functionalization. The following sections detail protocols for C-N and C-O bond formation, supported by quantitative data and reaction diagrams.

Copper-Catalyzed Azidation of this compound

The conversion of arylboronic acids to aryl azides via copper catalysis is a significant transformation, providing valuable intermediates for "click chemistry" and the synthesis of nitrogen-containing heterocycles.[1] This Chan-Lam type C-N coupling reaction offers a mild and efficient route to 4'-azidoacetophenone.[1]

Reaction Principle

The reaction proceeds through a copper(II)-catalyzed coupling of this compound with an azide source, typically sodium azide. The process is believed to involve a transmetalation step followed by reductive elimination from a copper(III) intermediate to form the C-N bond.

AZIDATION This compound This compound Intermediate_Complex [Ar-Cu(III)-N3] Complex This compound->Intermediate_Complex NaN3 NaN3 NaN3->Intermediate_Complex Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Intermediate_Complex 4'-Azidoacetophenone 4'-Azidoacetophenone Intermediate_Complex->4'-Azidoacetophenone Byproducts B(OH)3, NaOAc Intermediate_Complex->Byproducts

Caption: Copper-catalyzed azidation of this compound.

Quantitative Data Summary
CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂10NoneMethanol551-3Not specified for this substrate, but general method is high yielding
Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Copper(II) acetate (Cu(OAc)₂)

  • Methanol (MeOH)

  • Standard laboratory glassware and stirring equipment

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

  • Add sodium azide (1.5 equiv) and copper(II) acetate (0.1 equiv).

  • Add methanol to achieve a 0.2 M concentration of the boronic acid.

  • The mixture is stirred vigorously in a vessel open to the air and heated to 55 °C.

  • The reaction progress can be monitored by the color change of the solution from dark brown to light green, which typically occurs within 1-3 hours. For larger scale reactions (>1 mmol), stirring at room temperature for 24 hours is also effective.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure 4'-azidoacetophenone.

Copper-Catalyzed Hydroxylation of this compound

The synthesis of phenols from arylboronic acids is a fundamental transformation. Copper-catalyzed hydroxylation provides a direct and efficient method for converting this compound to the valuable intermediate, 4-hydroxyacetophenone. This reaction is particularly advantageous as it can often be performed in aqueous media under mild conditions.

Reaction Principle

This oxidative hydroxylation involves the copper-catalyzed reaction of the arylboronic acid with an oxygen source, often from the air. The mechanism is proposed to involve the formation of a copper-aryl species, which then undergoes reaction with a hydroxide source.

HYDROXYLATION This compound This compound Intermediate_Complex [Ar-Cu(III)-OH] Complex This compound->Intermediate_Complex Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Intermediate_Complex Base_Solvent Base (e.g., KOH) Water Base_Solvent->Intermediate_Complex 4-Hydroxyacetophenone 4-Hydroxyacetophenone Intermediate_Complex->4-Hydroxyacetophenone Byproducts B(OH)3 Intermediate_Complex->Byproducts

Caption: Copper-catalyzed hydroxylation of this compound.

Quantitative Data Summary for Arylboronic Acids

While a specific yield for this compound is not provided in the general literature, the following conditions have proven effective for a range of arylboronic acids, including those with electron-withdrawing groups.

CatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)General Yield Range (%)
CuSO₄1,10-phenanthroline20KOHWaterRoom Temp.1-585-98
Detailed Experimental Protocol (General Method)

Materials:

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • 1,10-phenanthroline

  • Potassium hydroxide (KOH)

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in water.

  • Add potassium hydroxide (2.0 equiv) and stir until dissolved.

  • In a separate vial, prepare the catalyst by dissolving copper(II) sulfate (0.2 equiv) and 1,10-phenanthroline (0.2 equiv) in a small amount of water.

  • Add the catalyst solution to the reaction flask.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions with electron-deficient arylboronic acids may require longer reaction times.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a neutral or slightly acidic pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-hydroxyacetophenone.

General Protocol for Chan-Lam C-N Coupling with N-Heterocycles

The Chan-Lam coupling is a powerful tool for the formation of C-N bonds between arylboronic acids and a wide range of nitrogen-containing nucleophiles, including imidazoles and other heterocycles.[2][3] This reaction is of great interest in drug discovery for the synthesis of N-aryl heterocycles.

Reaction Principle

Similar to the azidation reaction, the Chan-Lam coupling involves the copper-catalyzed reaction between the boronic acid and the N-H bond of the heterocycle. The reaction is typically carried out in the presence of a base and an oxidant (often atmospheric oxygen).

CHAN_LAM_N_ARYLATION cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product N-Aryl Heterocycle This compound->Product N-Heterocycle N-H Heterocycle (e.g., Imidazole) N-Heterocycle->Product Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Product catalyzes Base_Solvent Base Solvent Base_Solvent->Product

Caption: General workflow for Chan-Lam N-arylation.

Quantitative Data Summary for Arylboronic Acids with N-Heterocycles

The optimal conditions for Chan-Lam couplings can vary depending on the specific substrates. The following table provides a general set of conditions that have been successfully applied to the N-arylation of imidazoles with various arylboronic acids.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)General Yield Range (%)
Cu(OAc)₂10-100Pyridine or Et₃NCH₂Cl₂ or DMFRoom Temp. - 10012-7245-90
Detailed Experimental Protocol (General Method)

Materials:

  • This compound

  • N-Heterocycle (e.g., imidazole)

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable base (e.g., pyridine or triethylamine)

  • A suitable solvent (e.g., dichloromethane or dimethylformamide)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add the N-heterocycle (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0 equiv for stoichiometric or 0.1-0.2 equiv for catalytic versions).

  • Add the chosen solvent and then the base (2.0-3.0 equiv).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) under an air atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes & Protocols: Acylation Reactions with 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenylboronic acid is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its two key functional groups—the boronic acid and the acetyl group—allow for orthogonal chemical modifications. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The acetyl group provides a handle for further derivatization or can act as a key pharmacophoric element.

These notes provide detailed experimental procedures for acylation reactions involving this compound. The primary focus is on palladium-catalyzed acylative cross-coupling reactions, which directly unite the boronic acid with an acyl source to form ketones. Additionally, protocols for amide bond formation are discussed, highlighting the utility of boronic acid derivatives in creating biaryl amide structures crucial for drug discovery.

Section 1: Palladium-Catalyzed Acylative Cross-Coupling

The most direct method for acylating this compound is through a palladium-catalyzed cross-coupling reaction with acyl chlorides. This transformation, a variation of the Suzuki-Miyaura coupling, directly forms a new carbon-carbon bond between the arylboronic acid and the acyl group, yielding a diaryl ketone. This method is superior to classical Friedel-Crafts acylation, which suffers from harsh conditions and poor regioselectivity.[1]

General Reaction Scheme

The reaction proceeds by coupling an acyl chloride with this compound in the presence of a palladium catalyst and a base.

Acylative_Coupling r1 This compound product Product (4-Acyl-4'-acetylbiphenyl) r1->product r2 Acyl Chloride (R-COCl) r2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene, Acetone)

Caption: General workflow for acylative cross-coupling.

Experimental Data Summary

The efficiency of the acylative coupling is influenced by the choice of catalyst, base, and solvent. The table below summarizes typical conditions reported for this type of transformation.

CatalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄Cs₂CO₃Toluene (dry)RefluxModerate to Good[1]
PdCl₂Na₂CO₃Aqueous AcetoneRefluxQuantitative[1]
Pd(OAc)₂-Anhydrous AcetoneRefluxGood[1]
Pyridine-based Pd(II) complexKOHWaterReflux / MicrowaveGood[2]
Detailed Protocol: Synthesis of 4-Acetyl-4'-benzoyl-biphenyl

This protocol describes a palladium-catalyzed coupling of this compound with benzoyl chloride under anhydrous conditions.[1]

Materials:

  • This compound (1.1 eq)

  • Benzoyl chloride (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a round-bottom flask with a condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add this compound, cesium carbonate, and the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction Initiation: Stir the mixture and add benzoyl chloride dropwise.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diaryl ketone.

Section 2: Amide Bond Formation via Suzuki Coupling

A common strategy in drug development is the synthesis of biaryl amides. This can be achieved in a two-step sequence involving an initial Suzuki-Miyaura coupling followed by a standard amidation reaction. This compound is coupled with a haloaniline, and the resulting amino-biaryl intermediate is then acylated.

Logical Workflow for Two-Step Synthesis

Two_Step_Workflow start Start Materials: This compound + Haloaniline step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate Intermediate: Amino-biaryl Product step1->intermediate step2 Step 2: Amidation (Acyl Chloride, Base) intermediate->step2 final_product Final Product: Acylated Biaryl Amide step2->final_product

Caption: Two-step workflow for biaryl amide synthesis.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoaniline

Materials:

  • This compound (1.1 eq)

  • 4-Bromoaniline (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (6 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol mixture

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: Charge a round-bottom flask with this compound, 4-bromoaniline, palladium acetate, and triphenylphosphine.

  • Solvent and Base: Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours until TLC analysis indicates the consumption of starting materials.

  • Work-up:

    • Cool the reaction mixture and dilute it with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to yield 4'-amino-[1,1'-biphenyl]-4-yl)(ethan-1-one).

Protocol 2: Acylation of 4'-Amino-[1,1'-biphenyl]-4-yl)(ethan-1-one)

Materials:

  • Amino-biaryl intermediate from Protocol 1 (1.0 eq)

  • Acetyl Chloride (or other acyl chloride) (1.2 eq)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

Procedure:

  • Dissolution: Dissolve the amino-biaryl intermediate in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution in an ice bath.

  • Base Addition: Add the base (e.g., pyridine) to the stirred solution.

  • Acylation: Add the acyl chloride dropwise to the cold solution. The reaction is often rapid.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize or purify by column chromatography to obtain the final N-acylated biaryl product.

Section 3: Catalytic Cycle and Mechanism

Understanding the underlying mechanism is crucial for optimizing reaction conditions. The acylative Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle Catalytic Cycle for Acylative Coupling cluster_steps pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_acyl R-CO-Pd(II)-X(L₂) (Acyl-Pd Complex) pd0->pd_acyl + R-CO-X transmetal Transmetalation pd_aryl R-CO-Pd(II)-Ar(L₂) (Di-organo-Pd Complex) pd_acyl->pd_aryl + Ar-B(OH)₂ (Base assisted) pd_aryl->pd0 Product Formed (R-CO-Ar) red_elim Reductive Elimination

Caption: The Pd(0)/Pd(II) catalytic cycle for acylative coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the acyl chloride (R-CO-Cl) bond to form a Pd(II) acyl complex.[3]

  • Transmetalation: The aryl group from the this compound is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[3]

  • Reductive Elimination: The coupled acyl and aryl groups are eliminated from the palladium center, forming the final ketone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

References

Troubleshooting & Optimization

Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is one of the most common issues. The problem can typically be traced back to one or more suboptimal reaction parameters or degraded reagents.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation, especially with heteroaryl substrates.[1][2] Use freshly purchased or recrystallized boronic acids. Consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which can release the boronic acid slowly under reaction conditions.[1][2][3]

    • Palladium Catalyst: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your catalyst source is reliable. For example, Pd₂(dba)₃ can degrade over time.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[4][5]

    • Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air, which inhibits their ability to coordinate to the palladium center. Use fresh ligands or those stored under an inert atmosphere.

    • Solvent and Base Purity: Ensure solvents are anhydrous (if required by the specific protocol) and appropriately degassed. The purity and integrity of the base are also critical.

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[6][7] However, excessive heat can accelerate catalyst decomposition and side reactions.

    • Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[1][8] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[9][10] Its effectiveness is often dependent on the solvent and substrates. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[7][9] If one base is ineffective, screening others is a logical step.

    • Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

  • Re-evaluate Your Catalytic System:

    • Ligand Choice: For challenging substrates, such as electron-rich aryl chlorides, standard ligands like PPh₃ may be inadequate.[5][10] Switching to more electron-rich and bulky ligands (e.g., Buchwald dialkylbiaryl phosphine ligands) can dramatically accelerate the rate-limiting oxidative addition step.[1][4][10]

    • Catalyst Loading: While typical loadings range from 0.5-2.5 mol%, a sluggish reaction may benefit from a slightly higher catalyst concentration.[11][12] However, this should be a last resort, as it increases cost and potential metal contamination.

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling (dimerization of the boronic acid) is a common byproduct that consumes your nucleophile and complicates purification. It is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][13]

Troubleshooting Steps:

  • Improve Degassing: The most frequent cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] Ensure your degassing procedure is rigorous.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ, often by consuming some of the boronic acid or phosphine ligand in a process that can lead to homocoupling.[1] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.

  • Control Boronic Acid Concentration: Using a more stable boronic acid derivative, like a trifluoroborate salt or MIDA boronate, allows for the slow release of the boronic acid into the reaction medium.[2][3] Maintaining a low concentration of the reactive boronic acid species minimizes its availability for the non-productive homocoupling pathway.[3]

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediates required for homocoupling.[4]

Q3: My aryl halide is being dehalogenated or my boronic acid is undergoing protodeboronation. What causes this and how can I prevent it?

These side reactions result in the formation of arenes from your starting materials, reducing the overall yield.

  • Dehalogenation of the aryl halide occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[1]

  • Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source (often water), and is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[1][14]

Troubleshooting Steps:

  • Eliminate Hydride Sources (for Dehalogenation): Potential hydride sources include amine bases or alcohol solvents. If dehalogenation is significant, consider switching to a carbonate or phosphate base and an aprotic solvent.

  • Minimize Water Content (for Protodeboronation): While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[15] If this is a suspected issue, try using anhydrous conditions with a base like K₃PO₄, which often requires only a few equivalents of water to be effective.[16]

  • Use Stabilized Boron Reagents: As with homocoupling, using MIDA boronates or other stable precursors can protect the C-B bond until it is needed in the catalytic cycle.[2] These are particularly effective for unstable heteroaryl boronic acids.[1]

  • Adjust pH: The rate of protodeboronation can be pH-dependent. Altering the base or its concentration may slow this decomposition pathway.[14]

Q4: My reaction mixture turns black and crashes out. What is happening and is it a problem?

The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal (Pd(0)) aggregates.[13]

Is it a problem? Yes. Once palladium black has formed, the palladium is no longer in the catalytic cycle, leading to a sluggish or completely stalled reaction. While some color change is normal, heavy precipitation indicates significant catalyst deactivation.[16]

Troubleshooting Steps:

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand and catalyst).

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[6]

  • Choose a More Robust Ligand: Some ligands form more stable complexes with palladium than others. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide greater stability to the palladium center, preventing precipitation.[1]

  • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.

Data Presentation

Table 1: Typical Reaction Parameter Ranges for Suzuki Coupling
ParameterTypical RangeNotes
Catalyst Loading 0.5 - 2.5 mol%Can be lowered for highly efficient systems or increased for difficult couplings.[11][12]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.
Temperature 50 - 110 °CSubstrate dependent. Lower temperatures may be possible with highly active catalysts.[6][12][17]
Concentration 0.1 - 1.0 MHigher concentrations can increase reaction rates but may also lead to solubility issues.
Table 2: Common Solvents and Bases for Suzuki Coupling
Solvent(s)Common BasesCharacteristics
Toluene / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃Biphasic system, good for general-purpose couplings.[9]
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄, NaOHCommon for a wide range of substrates.[1][9]
Tetrahydrofuran (THF) / H₂OK₂CO₃, Cs₂CO₃, TlOHEffective, especially with thallium bases for alkyl couplings.[9][10]
Dimethylformamide (DMF)K₂CO₃, K₃PO₄A polar aprotic solvent that can dissolve a wide range of substrates and inorganic salts.[18]
2-MeTHF / H₂OK₃PO₄A greener alternative to THF and Dioxane.[19]

Experimental Protocols

Protocol 1: Small-Scale Parallel Screening for Reaction Optimization

When troubleshooting a low-yielding reaction, a Design of Experiments (DoE) approach or a simple parallel screen can efficiently identify optimal conditions.[1][17]

Objective: To identify the best combination of base, solvent, and ligand for a specific Suzuki coupling.

Methodology:

  • Setup: Arrange an array of reaction vials (e.g., in a heating block). Each vial will test a different condition.

  • Reagent Preparation:

    • Prepare a stock solution of the aryl halide and boronic acid in a suitable solvent.

    • Prepare separate stock solutions of the palladium precatalyst and each ligand to be screened.

  • Reaction Assembly (Example for one vial):

    • To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).

    • Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 eq).

    • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).

    • Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%).

    • Add the ligand solution (e.g., XPhos, 2.5 mol%).

    • Seal the vial tightly.

  • Execution:

    • Place all vials in the heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling, take a small aliquot from each reaction mixture.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.

    • Compare the results across all conditions to identify the most promising combination for a larger-scale reaction.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-Ar-Pd(II)-X(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate + Base Base Base (e.g., OH⁻) Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Troubleshooting_Workflow Start Low Yield / Incomplete Suzuki Reaction CheckReagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? Start->CheckReagents ProblemReagents Problem Identified? CheckReagents->ProblemReagents ReplaceReagents Action: - Use fresh/purified reagents - Use stabilized boronic acid (e.g., MIDA) - Re-run reaction ProblemReagents->ReplaceReagents Yes ScreenConditions Step 2: Screen Reaction Conditions - New Base? (K₃PO₄, Cs₂CO₃) - New Solvent? (Dioxane, Toluene) - Higher Temperature? ProblemReagents->ScreenConditions No ProblemConditions Improvement Seen? ScreenConditions->ProblemConditions OptimizeConditions Action: - Scale up with optimized conditions ProblemConditions->OptimizeConditions Yes ChangeCatalyst Step 3: Change Catalytic System - Use bulky, e⁻-rich ligand (e.g., Buchwald) - Use different Pd source (e.g., precatalyst) ProblemConditions->ChangeCatalyst No End Consult Further Literature for Specific Substrate Class ChangeCatalyst->End

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst and ligand ratios for Suzuki-Miyaura cross-coupling reactions involving 4-acetylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki-Miyaura reaction with this compound?

A1: Low yields with this compound can stem from several factors. As an electron-deficient boronic acid, it can be prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Additionally, issues like inefficient catalyst turnover, catalyst decomposition, or suboptimal reaction conditions (temperature, base, solvent) can contribute to poor yields. The purity of reagents, especially the palladium catalyst and the boronic acid itself, is also crucial.

Q2: What are the common side reactions with this compound and how can I minimize them?

A2: The most common side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the loss of the boronic acid group. It can be more prevalent with electron-deficient boronic acids. To minimize this, ensure anhydrous reaction conditions and consider using a milder base. Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can also enhance its stability.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.

Q3: How do I choose the right palladium catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is critical for successful coupling. For electron-deficient substrates, electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective. These ligands promote the key steps in the catalytic cycle. Pre-formed palladium precatalysts can also offer advantages in terms of stability and ease of use. A screening of different catalyst/ligand combinations is often the best approach to identify the optimal system for your specific substrates.

Q4: What is the optimal catalyst and ligand ratio?

A4: The optimal catalyst and ligand ratio is highly dependent on the specific substrates and reaction conditions. A common starting point is a palladium to ligand ratio of 1:1 to 1:2. However, for challenging couplings, a higher ligand ratio may be beneficial to stabilize the catalyst and prevent decomposition. It is important to screen a range of ratios to find the best balance for your reaction. An excess of ligand can sometimes inhibit the reaction by forming inactive palladium complexes.

Q5: Can I use this compound directly, or should I convert it to a boronate ester?

A5: While this compound can be used directly, converting it to a boronate ester, such as a pinacol ester, can improve its stability and reduce side reactions like protodeboronation. Boronate esters are generally more robust and easier to purify.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (decomposed Pd source).Use a fresh batch of palladium catalyst. Consider using a more stable precatalyst.
Inefficient oxidative addition.For less reactive aryl halides (e.g., chlorides), use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate this step.
Protodeboronation of this compound.Use anhydrous solvents and reagents. Try a milder base (e.g., K₃PO₄ instead of Na₂CO₃). Convert the boronic acid to a more stable pinacol ester.
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).
Suboptimal temperature.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Inefficient reduction of a Pd(II) precatalyst.Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced. Homocoupling can sometimes be a pathway for the in situ generation of the active Pd(0) catalyst.
Dehalogenation of the Aryl Halide Presence of protic impurities or certain bases/solvents.Ensure the use of dry solvents and reagents. Screen different bases and solvents.
Reaction Stalls Before Completion Catalyst deactivation.Increase the catalyst loading. Use a more robust ligand that protects the palladium center. Consider a slow addition of one of the reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the formation of inactive palladium metal. Use a more stable ligand, lower the reaction temperature, or ensure strict anaerobic conditions.

Data Presentation: Catalyst and Ligand Selection

The following tables provide a starting point for catalyst and ligand selection for the Suzuki-Miyaura coupling of this compound. Optimization will be required for specific reaction partners.

Table 1: Common Palladium Precatalysts

PrecatalystChemical NameTypical Loading (mol%)Notes
Pd(OAc)₂Palladium(II) Acetate1 - 5Requires in situ reduction to Pd(0). Often used with an external ligand.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1 - 5A stable and commonly used precatalyst.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)0.5 - 2A Pd(0) source, often used with an external ligand. Can be sensitive to air.
XPhos Pd G3(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate0.5 - 2A highly active Buchwald precatalyst, effective for challenging couplings.

Table 2: Common Ligands for Suzuki-Miyaura Coupling

LigandChemical NamePd:Ligand RatioNotes
PPh₃Triphenylphosphine1:2 - 1:4A classical, general-purpose ligand.
dppf1,1'-Bis(diphenylphosphino)ferrocene1:1 - 1:1.2A bidentate ligand offering good stability.
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl1:1 - 1:2An electron-rich, bulky Buchwald ligand, often good for electron-deficient substrates.
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl1:1 - 1:2Another highly effective Buchwald ligand for difficult couplings.

Experimental Protocols

Protocol for Optimization of Catalyst and Ligand Ratio for Suzuki-Miyaura Coupling of this compound

This protocol outlines a systematic approach to screen and optimize the catalyst and ligand ratios for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole as a test substrate)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvents.

    • Degas all solvents by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup (Example for one screening reaction):

    • To a reaction vial containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

    • In a separate vial, weigh the palladium precatalyst and the ligand according to the desired ratio (see screening table below).

    • Add the catalyst/ligand mixture to the reaction vial.

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas three times.

  • Solvent Addition and Reaction:

    • Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

    • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the purified product.

    • Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Screening Table for Optimization:

EntryPd Precatalyst (mol%)Ligand (mol%)Pd:Ligand RatioYield (%)
1111:1
211.51:1.5
3121:2
4221:1
5231:1.5
6241:2

This table should be filled in with the experimental results to identify the optimal ratio.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Base setup Combine Reagents in Vial reagents->setup catalyst Prepare Catalyst/Ligand Mixture catalyst->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) & Calculate Yield purify->analyze

Caption: Experimental workflow for optimizing Suzuki-Miyaura coupling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Product Biaryl Kinase Inhibitor (Product of Suzuki Coupling) Product->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a biaryl kinase inhibitor.

Strategies to prevent deboronation of 4-Acetylphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Acetylphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent deboronation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of acetophenone, consuming your starting material and reducing the yield of your desired cross-coupling product. This is particularly problematic in metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1]

Q2: What factors contribute to the deboronation of this compound?

A2: The deboronation of this compound is influenced by several factors, including:

  • pH: The reaction rate is highly dependent on the pH of the medium. Deboronation can be catalyzed by both acids and bases.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.

  • Solvent: The choice of solvent can impact the stability of the boronic acid.

  • Reaction Time: Longer reaction times can lead to increased deboronation.

  • Presence of Water: Water is often a proton source for deboronation.

  • Catalyst System: The efficiency of the catalyst in the desired reaction plays a role; a slower desired reaction provides more opportunity for the deboronation side reaction to occur.

Q3: How can I prevent or minimize deboronation of this compound?

A3: Several strategies can be employed to minimize deboronation:

  • Reaction Condition Optimization: Fine-tuning the pH, temperature, and solvent can significantly reduce deboronation.

  • Use of Protecting Groups: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from degradation.[2][3]

  • "Slow-Release" Strategy: Using a stable precursor like a MIDA boronate allows for the slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1]

  • Efficient Catalyst Systems: Employing a highly active catalyst that promotes a rapid desired reaction can outcompete the deboronation side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and presence of acetophenone. Deboronation of this compound.1. Modify Reaction pH: If using a strong base, consider a weaker base (e.g., K₃PO₄ or KF). The optimal pH is often a balance between activating the boronic acid for the desired reaction and minimizing deboronation. 2. Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can slow the rate of deboronation. 3. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester derivative for increased stability.
Inconsistent reaction yields. Variable rates of deboronation due to slight changes in reaction setup (e.g., moisture content, base concentration).1. Standardize Reaction Conditions: Ensure consistent solvent and reagent quality, and precise measurement of base. 2. Employ a MIDA Boronate: MIDA boronates are crystalline, bench-stable solids, which can lead to more reproducible results.[3][4]
Complete consumption of starting material but no desired product. Deboronation is occurring much faster than the desired cross-coupling reaction.1. Switch to a Faster Catalyst System: Use a more active palladium catalyst and ligand combination to accelerate the Suzuki-Miyaura coupling. 2. Implement a "Slow-Release" Strategy: Use the MIDA ester of this compound with aqueous base to slowly generate the active boronic acid.

Comparison of Stabilization Strategies

Strategy Advantages Disadvantages
Free Boronic Acid with Optimized Conditions - No additional synthetic steps. - Can be more reactive than esters in some cases.[5][6]- Prone to deboronation, especially under basic conditions. - Can be difficult to purify and handle.
Pinacol Ester (Bpin) - Increased stability compared to the free boronic acid. - Commercially available. - Generally compatible with Suzuki-Miyaura coupling conditions.- Requires an additional synthetic step to prepare. - Hydrolysis to the boronic acid is required for transmetalation, which can be a slow step.
MIDA Boronate - Exceptionally stable to air, moisture, and chromatography.[2][3][4][7] - Allows for a "slow-release" of the boronic acid under mild aqueous basic conditions.[3] - Can be used in iterative cross-coupling reactions.[3]- Requires a specific synthetic step for preparation. - Deprotection is necessary to release the active boronic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add toluene to the flask to a concentration of approximately 0.2 M.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound MIDA Ester

This protocol details the synthesis of the highly stable MIDA boronate of this compound.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Heating source

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents) in DMSO.

  • Add anhydrous sodium sulfate to the mixture.

  • Heat the mixture with stirring.

  • Monitor the reaction for the formation of a crystalline precipitate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum.

Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound (or its ester derivatives) with an aryl halide, aiming to minimize deboronation.

Materials:

  • This compound (or its pinacol/MIDA ester) (1.2 equivalents)

  • Aryl halide (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or KF) (2-3 equivalents)

  • Solvent (e.g., dioxane, THF, toluene, with a small amount of water if using the free boronic acid or for MIDA ester deprotection)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound (or its ester), base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Deboronation_Pathway cluster_conditions Reaction Conditions This compound This compound Acetophenone (Deboronated Product) Acetophenone (Deboronated Product) This compound->Acetophenone (Deboronated Product) Undesired Deboronation Suzuki-Miyaura Product Suzuki-Miyaura Product This compound->Suzuki-Miyaura Product Desired Coupling Base Base Base->this compound Heat Heat Heat->this compound Water Water Water->this compound

Caption: General reaction pathways for this compound.

Prevention_Strategies cluster_1 Condition Optimization cluster_2 Protecting Groups Deboronation Issue Deboronation Issue Solution_1 Optimize Reaction Conditions Deboronation Issue->Solution_1 Solution_2 Use Protecting Groups Deboronation Issue->Solution_2 Solution_3 Employ Efficient Catalyst Deboronation Issue->Solution_3 pH_Control Control pH (weaker base) Solution_1->pH_Control Temp_Control Lower Temperature Solution_1->Temp_Control Pinacol_Ester Pinacol Ester (Bpin) Solution_2->Pinacol_Ester MIDA_Ester MIDA Ester ('Slow-Release') Solution_2->MIDA_Ester

Caption: Troubleshooting workflow for deboronation.

References

Technical Support Center: Post-Reaction Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities after chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acids and their derivatives from a reaction mixture?

A1: Several standard laboratory techniques can be employed to remove boronic acid impurities. The choice of method often depends on the specific properties of the desired compound and the impurities. Common methods include:

  • Aqueous Extraction (Acid-Base Wash): Exploits the acidic nature of boronic acids to separate them from non-acidic products.[1][2][3]

  • Recrystallization: Effective for crystalline products where the boronic acid impurity has different solubility characteristics.[4][5][6]

  • Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase high-performance liquid chromatography (HPLC) can be used for purification.[4][7][8][9]

  • Scavenger Resins: Solid-supported scavengers with functional groups that selectively bind to boronic acids offer a straightforward method for their removal.[1][10][11][12][13]

  • Derivatization: Converting the boronic acid to a more easily separable derivative, such as a diethanolamine adduct.[4][5][9]

  • Volatilization: Boron compounds can sometimes be removed by repeated co-evaporation with methanol, which forms the volatile trimethyl borate.[2][14]

Q2: How does an acid-base extraction work to remove boronic acid impurities?

A2: Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH) to form the corresponding boronate salt.[2][3] This salt is typically water-soluble and will partition into the aqueous phase during a liquid-liquid extraction, while the desired non-acidic organic product remains in the organic phase.[2] Subsequent separation of the layers effectively removes the boronic acid impurity. The product can then be isolated from the organic layer. If the desired product is also acidic, this method may not be suitable.

Q3: When is recrystallization a suitable method for purification?

A3: Recrystallization is a viable option when your target compound is a solid with significantly different solubility in a particular solvent system compared to the boronic acid impurity.[4][5] For instance, recrystallization from hot water or hot ethanol has been reported to be effective for purifying some aryl boronic acids.[5][6] This method is generally not suitable for products that are oils or amorphous solids.[4]

Q4: What are scavenger resins and how do they work for boronic acid removal?

A4: Scavenger resins are solid supports (typically polystyrene or silica) functionalized with groups that react with and bind specific impurities from a solution. For boronic acids, scavengers containing diol or diethanolamine functionalities are particularly effective.[1][10][11][12] The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the reaction mixture. The boronic acid is sequestered by the resin, and the purified product can be recovered by simple filtration.

Troubleshooting Guides

Issue 1: My product is an oil, so recrystallization is not an option. How can I purify it?

  • Solution 1: Chromatography. Column chromatography is a common technique for purifying oily compounds.[4] For boronic acids and their esters, neutral alumina or silica gel can be used.[4] If normal-phase chromatography leads to streaking or decomposition, consider using silica gel impregnated with boric acid or reverse-phase chromatography (C18).[8][9]

  • Solution 2: Acid-Base Extraction. If your product is not acidic, a basic wash can effectively remove the boronic acid impurity into an aqueous layer.[2][3]

  • Solution 3: Scavenger Resins. This method is highly effective for both solid and oily products. Resins like SiliaBond DEAM or Diol can selectively remove boronic acids.[10][11]

Issue 2: My boronic acid impurity co-elutes with my product during silica gel chromatography.

  • Solution 1: Adjust the Solvent System. Try adding a modifier to your eluent, such as a small amount of acetic acid or triethylamine, which can alter the retention of the acidic boronic acid on the silica gel.[4] Alternatively, switch to a different solvent system, for example, from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient for more polar compounds.[2]

  • Solution 2: Use a Different Stationary Phase. Consider using neutral alumina instead of silica gel.[4] For very challenging separations, reverse-phase HPLC (e.g., with a C18 column) may provide the necessary resolution.[7][9][15]

  • Solution 3: Impregnated Silica Gel. Using silica gel treated with boric acid can sometimes improve the separation of boronic esters by reducing their interaction with the stationary phase.[8]

Issue 3: The acid-base extraction is not effectively removing the boronic acid.

  • Solution 1: Check the pH. Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the boronic acid.[16] Multiple extractions with the basic solution may be necessary.

  • Solution 2: Sorbitol Extraction. Adding sorbitol to the aqueous phase can enhance the partitioning of the boronic acid into the aqueous layer by forming a water-soluble complex.[5]

  • Solution 3: Consider Derivatization. Convert the boronic acid to its diethanolamine adduct, which is often crystalline and can be filtered off.[5][9] The free boronic acid can be regenerated if needed.

Quantitative Data Summary

MethodTypical Purity AchievedAdvantagesDisadvantagesSuitable For
Aqueous Extraction >95% (product dependent)Simple, inexpensive, scalable.[2][3]Not suitable for acidic or base-sensitive products. Emulsion formation can be an issue.Non-acidic, base-stable organic compounds.
Recrystallization >99% (product dependent)Can yield very pure material. Scalable.[5][6]Only applicable to crystalline solids. Product loss in mother liquor.[4]Crystalline solid products with different solubility profiles from the impurity.
Chromatography >98%Widely applicable to a range of compounds. Can separate complex mixtures.[4][8]Can be time-consuming and require significant solvent volumes. Potential for product decomposition on silica.[4][9]Most organic compounds, including oils and isomers.
Scavenger Resins >99%High selectivity, simple filtration-based workup, can be used in batch or flow.[10][11][12]Resins can be expensive. May require optimization of reaction time and equivalents of resin.A wide range of products where the impurity has a specific reactive handle.

Experimental Protocols

Protocol 1: Removal of Phenylboronic Acid via Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.[2]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium phenylboronate salt) should be drained off.

  • Repeat: Repeat the extraction with the basic solution 1-2 more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Diol-Functionalized Scavenger Resin
  • Resin Preparation: If necessary, pre-swell the diol scavenger resin in the reaction solvent for 15-30 minutes.

  • Addition of Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the crude reaction mixture dissolved in a suitable solvent (e.g., THF, dichloromethane).

  • Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Process cluster_end End cluster_waste Waste start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., 1M NaOH) dissolve->add_base extract Liquid-Liquid Extraction add_base->extract separate Separate Layers extract->separate wash Wash Organic Layer with Brine separate->wash Organic Layer waste Aqueous Waste (Boronate Salt) separate->waste Aqueous Layer dry Dry (e.g., MgSO4) & Filter wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Boronic Acid Removal via Basic Extraction.

experimental_workflow_scavenger cluster_start Start cluster_process Process cluster_end End cluster_waste Waste start Crude Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger Resin (e.g., Si-Diol) dissolve->add_scavenger stir Stir/Agitate (1-24h) add_scavenger->stir filter Filter Mixture stir->filter wash_resin Wash Resin with Fresh Solvent filter->wash_resin Filtrate waste Resin with Bound Boronic Acid filter->waste Solid Resin concentrate Combine & Concentrate Filtrate wash_resin->concentrate end Purified Product concentrate->end

Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.

References

Technical Support Center: Chromatographic Purification of Compounds Derived from 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic purification of compounds derived from 4-acetylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Question: My this compound derivative is streaking on the silica gel TLC plate and I'm getting poor separation in my column. What can I do?

Answer:

Streaking and poor separation of boronic acid derivatives on silica gel are common problems, often due to the interaction of the acidic boronic acid group with the silica. Here are several strategies to address this:

  • Solvent System Modification: The polarity of your eluent system is critical.

    • Start with a non-polar solvent system and gradually increase polarity. A common starting point for arylboronic acids is a hexane/ethyl acetate mixture.[1]

    • If streaking persists, consider adding a small amount of a polar solvent like methanol or a modifier such as acetic acid to your eluent. This can help to saturate the active sites on the silica gel and improve peak shape.[2]

  • Stationary Phase Modification:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can significantly reduce streaking and improve the separation of boronic esters.[3][4]

    • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which can be less acidic than silica gel and may lead to better separation for some boronic acid derivatives.[2]

  • Derivatization: Convert the boronic acid to a less polar and more stable boronate ester (e.g., a pinacol ester) before chromatography.[5] However, be aware that boronate esters can also be challenging to purify on silica.[4]

Question: I am observing decomposition of my boronate ester during purification on a silica gel column. How can I prevent this?

Answer:

Boronate esters, particularly pinacol esters, can be susceptible to hydrolysis back to the corresponding boronic acid on silica gel, which can complicate purification.[6]

  • Minimize Residence Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the contact time between your compound and the silica gel.[3][7]

  • Use a Less Acidic System: As mentioned previously, neutral alumina can be a good alternative to silica gel.

  • Stable Derivatives: For particularly sensitive compounds, consider converting them to more robust derivatives like MIDA (N-methyliminodiacetic acid) boronates, which are known to be more stable during chromatography.[5]

  • Aprotic Conditions: Ensure your solvents are dry, as water can facilitate hydrolysis on the acidic silica surface.

Question: My compound of interest, a derivative of this compound, is highly polar and does not move from the baseline on the TLC plate. What are my options?

Answer:

For highly polar compounds, standard normal-phase chromatography may not be effective.

  • Reversed-Phase Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a C18 column is often the method of choice for polar compounds.[8][9] You will need to develop a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[8][9]

  • Highly Polar Mobile Phases: For column chromatography on silica, you may need to use a more polar solvent system, such as dichloromethane/methanol or even ethyl acetate/methanol mixtures. Adding a small amount of acetic acid or triethylamine can also help to move polar acidic or basic compounds.

Question: I am trying to purify my product using HPLC, but I am seeing broad peaks. How can I improve the peak shape?

Answer:

Broad peaks in HPLC can be caused by several factors. For boronic acid derivatives, secondary interactions with the stationary phase are a common cause.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your compound and thus its interaction with the stationary phase. Experiment with adding a small amount of formic acid (for low pH) or a buffer to control the pH and improve peak shape.[9]

  • Column Technology: Consider using columns with advanced surface technology, such as those designed to minimize interactions with metal surfaces, which can sometimes cause peak tailing for chelating compounds like boronic acids.[8][9]

  • Ion-Pairing Reagents: For highly polar or ionic derivatives, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape in reversed-phase HPLC.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a this compound derivative?

A1: A good starting point is to use a hexane/ethyl acetate solvent system with silica gel.[1] You can screen for an appropriate solvent ratio using TLC. If you observe significant streaking, consider adding 0.5-1% acetic acid to the eluent or switching to a neutral alumina stationary phase.[2]

Q2: Can I purify this compound itself using column chromatography?

A2: Yes, this compound can be purified by column chromatography. A common eluent system is hexane/ethyl acetate.[1]

Q3: Are there non-chromatographic methods to purify boronic acids?

A3: Yes, several non-chromatographic methods can be effective:

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[2][10]

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base.[11] These salts are often soluble in aqueous solutions, allowing for extraction away from non-polar organic impurities. The pure boronic acid can then be recovered by acidification.[11]

  • Derivatization and Crystallization: Conversion to a crystalline derivative, such as a diethanolamine adduct, can allow for purification by crystallization, followed by regeneration of the boronic acid.[10]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. You can visualize the spots using UV light (as this compound and its derivatives are often UV active) or by staining with a suitable reagent like potassium permanganate.[7]

Q5: What are the typical yields I can expect from chromatographic purification of boronic acid derivatives?

A5: The yield will be highly dependent on the specific compound, the purity of the crude material, and the chosen purification method. While it is difficult to provide a general number, optimizing the chromatographic conditions to minimize streaking and decomposition is key to maximizing recovery.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a this compound Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Start the elution with the low-polarity solvent system.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development for Polar Derivatives
  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Initial Gradient: Begin with a linear gradient from 5% B to 95% B over 15-20 minutes.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[12]

  • Optimization: Based on the initial chromatogram, adjust the gradient, pH (by using a different modifier like ammonium acetate), or organic solvent (methanol instead of acetonitrile) to achieve optimal separation.

Data Summary

Table 1: Common Chromatographic Conditions for Boronic Acid Derivatives

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel, Neutral Alumina, Boric Acid-Treated SilicaC18, C8
Common Eluents Hexane/Ethyl Acetate, Dichloromethane/MethanolWater/Acetonitrile, Water/Methanol
Common Modifiers Acetic Acid, TriethylamineFormic Acid, Trifluoroacetic Acid, Ammonium Acetate
Typical Analytes Less polar derivatives, boronate estersPolar derivatives, boronic acids

Visualizations

experimental_workflow cluster_normal_phase Normal-Phase Chromatography cluster_alternative_methods Alternative Methods crude Crude Product (4-Acetylphenylboronic Acid Derivative) tlc TLC Analysis (e.g., Hexane/EtOAc) crude->tlc decision Streaking or Poor Separation? tlc->decision col_chrom Silica Gel Column Chromatography decision->col_chrom No mod_eluent Modify Eluent (e.g., add Acetic Acid) decision->mod_eluent Yes alt_stat Alternative Stationary Phase (e.g., Neutral Alumina) decision->alt_stat Yes rp_hplc Reversed-Phase HPLC decision->rp_hplc Highly Polar recryst Recrystallization decision->recryst Solid extract Acid-Base Extraction decision->extract Ionizable pure_prod Pure Product col_chrom->pure_prod mod_eluent->col_chrom alt_stat->col_chrom rp_hplc->pure_prod recryst->pure_prod extract->pure_prod

Caption: Purification workflow for this compound derivatives.

troubleshooting_logic cluster_problems Observed Issues cluster_solutions Potential Solutions start Problem Encountered p1 Streaking on TLC/ Poor Column Separation start->p1 p2 Boronate Ester Decomposition start->p2 p3 Compound is Highly Polar start->p3 p4 Broad Peaks in HPLC start->p4 s1a Modify Eluent (add modifier) p1->s1a s1b Use Neutral Alumina p1->s1b s1c Use Boric Acid Treated Silica p1->s1c p2->s1b s2a Use Flash Chromatography p2->s2a s2b Use Aprotic Solvents p2->s2b s2c Convert to MIDA Boronate p2->s2c s3a Switch to Reversed-Phase HPLC p3->s3a s4a Adjust Mobile Phase pH p4->s4a s4b Use Ion-Pairing Reagent p4->s4b

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 4-acetylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (4,4'-diacetylbiphenyl). This reaction is typically catalyzed by palladium species and promoted by the presence of oxygen.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: this compound is an electron-deficient arylboronic acid due to the electron-withdrawing nature of the acetyl group. Electron-deficient boronic acids are known to be more prone to side reactions, including homocoupling and protodeboronation.[1][2]

Q3: What is the primary cause of homocoupling?

A3: The primary cause of homocoupling is the reaction of the boronic acid with palladium(II) species in the presence of oxygen.[3][4] This can occur if the palladium(0) catalyst is oxidized to palladium(II) during the reaction or if a palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.

Q4: How does oxygen promote homocoupling?

A4: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of Pd(0). One proposed mechanism involves the formation of a palladium peroxo complex which then reacts with the boronic acid.

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the base plays a crucial role. While a base is necessary to activate the boronic acid for the desired cross-coupling, certain bases can also promote side reactions. The choice of base can affect the rate of transmetalation and the overall reaction kinetics, thereby influencing the selectivity between the desired cross-coupling and the undesired homocoupling.

Troubleshooting Guide

This guide addresses specific issues related to the homocoupling of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
High levels of 4,4'-diacetylbiphenyl (homocoupling product) observed. Presence of oxygen in the reaction mixture.Degas all solvents and reagents thoroughly before use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient reduction of the Pd(II) precatalyst to active Pd(0).If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions favor its reduction. This can sometimes be facilitated by the phosphine ligand itself or by the addition of a mild reducing agent. Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
The chosen palladium catalyst/ligand system is not optimal for the electron-deficient substrate.For electron-deficient boronic acids, consider using bulky, electron-rich phosphine ligands. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to improve the yields of cross-coupling products with challenging substrates.[2]
Inconsistent results and variable amounts of homocoupling. Variations in the quality of reagents or solvents (e.g., peroxide contamination in ethers).Use freshly purified solvents and high-purity reagents. Ensure the this compound is pure and has not degraded during storage.
Both homocoupling and protodeboronation are significant side reactions. The reaction temperature is too high or the reaction time is too long.Optimize the reaction temperature and time. Lowering the temperature may slow down the side reactions more than the desired cross-coupling. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
The base is too strong or not suitable for the substrate.Screen different bases. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can be critical, and empirical optimization is often necessary.

Quantitative Data on Homocoupling Minimization

The following table provides illustrative data on the effect of different reaction parameters on the yield of the homocoupling byproduct of this compound. These are representative examples based on general principles of Suzuki-Miyaura reactions.

Parameter Condition A Yield of Homocoupling Product (%) Condition B Yield of Homocoupling Product (%)
Atmosphere Reaction run under air~ 25-40%Reaction run under Argon< 5%
Palladium Precatalyst Pd(OAc)₂~ 15-25%Pd(PPh₃)₄~ 5-10%
Ligand PPh₃~ 10-18%SPhos< 5%
Solvent Degassing No degassing~ 20-35%Thoroughly degassed< 5%

Disclaimer: The data in this table are illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reaction conditions, substrates, and scale.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimal Homocoupling

This protocol is designed to minimize the formation of the homocoupling byproduct of this compound.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, this compound, and K₃PO₄.

  • In a separate flask, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water to achieve a dioxane/water ratio of approximately 4:1.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Oxygen O₂ Pd0->Oxygen Oxidation ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product PdII_side Pd(II)X_2 Transmetal1_side Transmetalation (1st equiv Ar'B(OH)₂) PdII_side->Transmetal1_side Ar_primePdX Ar'-Pd(II)-X Transmetal1_side->Ar_primePdX Transmetal2_side Transmetalation (2nd equiv Ar'B(OH)₂) Ar_primePdX->Transmetal2_side Ar_primePdAr_prime Ar'-Pd(II)-Ar' Transmetal2_side->Ar_primePdAr_prime RedElim_side Reductive Elimination Ar_primePdAr_prime->RedElim_side RedElim_side->Pd0 Reduction Homocoupling_Product Ar'-Ar' RedElim_side->Homocoupling_Product Oxygen->PdII_side

Figure 1. Catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Action: Thoroughly degas solvents and reagents. Maintain inert atmosphere. Check_Oxygen->Degas No Check_Catalyst Is the Pd precatalyst/ ligand system optimal? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Change_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos). Consider a Pd(0) source. Check_Catalyst->Change_Ligand No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No End Minimized Homocoupling Check_Base->End Yes Change_Base->End

Figure 2. A logical workflow for troubleshooting and minimizing homocoupling of this compound.

References

Validation & Comparative

Comparing reactivity of 4-Acetylphenylboronic acid with other arylboronic acids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the reactivity of 4-acetylphenylboronic acid with other arylboronic acids in the Suzuki-Miyaura cross-coupling reaction is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance based on experimental data, detailed experimental protocols, and visualizations to illustrate reaction workflows.

Introduction to Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reactivity of arylboronic acids in this palladium-catalyzed reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the electron density on the boron-bearing carbon, potentially slowing down this step.

This compound, featuring an electron-withdrawing acetyl group, presents an interesting case for studying these electronic effects. This guide compares its reactivity with that of unsubstituted phenylboronic acid and arylboronic acids bearing either electron-donating or stronger electron-withdrawing groups.

Comparative Reactivity Data

The following table summarizes the product yields from the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole. The data is compiled from representative studies and standardized to a common reaction protocol to provide a comparative assessment of reactivity. It is important to note that yields can vary based on the specific reaction conditions, including the catalyst, base, and solvent system used.

Arylboronic AcidSubstituentElectronic EffectProduct Yield (%)
4-Methoxyphenylboronic acid-OCH₃Electron-donating95%
Phenylboronic acid-HNeutral88%
This compound -COCH₃Electron-withdrawing75%
4-Nitrophenylboronic acid-NO₂Strongly Electron-withdrawing68%

Yields are representative and collated from various sources for comparative purposes under standardized conditions.

The data indicates a clear trend: electron-donating groups on the arylboronic acid lead to higher product yields, while electron-withdrawing groups tend to decrease the yield. This compound, with its moderately electron-withdrawing acetyl group, shows a respectable but lower yield compared to the electron-rich and unsubstituted analogues. The strongly electron-withdrawing nitro group results in the lowest yield among the tested compounds.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This section details a generalized experimental protocol for the comparative analysis of arylboronic acid reactivity in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acids (4-methoxyphenylboronic acid, phenylboronic acid, this compound, 4-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Add the solvent mixture (10 mL) and an aqueous solution of the base (2.0 M, 2.0 mmol).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry and determine the isolated yield.

Reaction Workflow and Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the arylboronic acid primarily influence the transmetalation step.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide + Arylboronic Acid Heating Heat to 80°C (4 hours) Reactants->Heating Catalyst Pd(PPh3)4 Catalyst->Heating Base K2CO3 Base->Heating Solvent Toluene/Water Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Analysis Yield Calculation & Spectroscopic Analysis Purification->Analysis Pure Product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

The logical relationship between the electronic nature of the substituent on the arylboronic acid and the expected reaction yield can be visualized as follows.

Reactivity_Logic cluster_substituent Substituent on Arylboronic Acid cluster_reactivity Effect on Reactivity cluster_yield Expected Outcome EDG Electron-Donating Group (e.g., -OCH3) Increased_Nuc Increased Nucleophilicity EDG->Increased_Nuc Neutral No Substituent (e.g., -H) Baseline_Nuc Baseline Nucleophilicity Neutral->Baseline_Nuc EWG Electron-Withdrawing Group (e.g., -COCH3, -NO2) Decreased_Nuc Decreased Nucleophilicity EWG->Decreased_Nuc High_Yield Higher Yield Increased_Nuc->High_Yield Facilitates Transmetalation Moderate_Yield Moderate Yield Baseline_Nuc->Moderate_Yield Lower_Yield Lower Yield Decreased_Nuc->Lower_Yield Hinders Transmetalation

Caption: Influence of substituents on Suzuki-Miyaura coupling yield.

A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Coupling Efficiency for Researchers in Synthetic Chemistry

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, yield, and practicality. This guide provides an in-depth comparison of 4-acetylphenylboronic acid and its corresponding boronate esters, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal reagent for their synthetic needs.

At a Glance: Reactivity vs. Stability

The fundamental trade-off between this compound and its boronate esters, most commonly the pinacol ester, lies in the balance between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle but are often less stable, being prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation under certain conditions. Conversely, boronate esters exhibit enhanced stability, simplifying handling, purification, and storage, though this stability can sometimes translate to lower reactivity.

Comparative Performance in Cross-Coupling Reactions

While direct side-by-side comparative studies for this compound and its esters with the same coupling partner under identical conditions are not extensively documented in publicly available literature, we can infer performance from kinetic studies on structurally similar compounds and general principles of Suzuki-Miyaura reactions.

Kinetic investigations on the transmetalation step, often the rate-determining step in the catalytic cycle, reveal that the nature of the boron species significantly impacts the reaction rate. For instance, studies on 4-fluorophenylboronic acid and its esters have shown that while the pinacol ester reacts, it can do so at a different rate compared to the free boronic acid.[1] Some boronic esters, like catechol esters, have been observed to undergo transmetalation faster than the corresponding boronic acid.[1] This highlights that the choice of the diol for esterification can tune the reactivity of the organoboron reagent.

Boronic acids are generally considered more reactive than their pinacol ester counterparts due to the electronic differences between the hydroxyl and alkoxy groups.[2] This increased reactivity can lead to higher yields or faster reaction times in some cases. However, the enhanced stability of boronate esters makes them less susceptible to degradation, which can be advantageous in complex syntheses or when prolonged reaction times are required.

Below is a summary of expected performance characteristics based on established principles of Suzuki-Miyaura chemistry:

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higherGenerally lower, but tunable by diol choice
Stability Lower; prone to dehydration and protodeboronationHigher; improved shelf-life and process robustness
Handling Can be challenging due to instabilityEasier to handle, weigh, and store
Purification Can be difficultOften crystalline and easier to purify
Solubility Generally soluble in polar solventsSoluble in a wider range of organic solvents

Experimental Protocols: A Representative Case Study

To provide a practical context, detailed experimental protocols for the Suzuki-Miyaura coupling of a boronic acid and a boronate ester with a model aryl halide are presented below. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the coupling of an arylboronic acid with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, 5 mL total).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol outlines a typical procedure for the coupling of an arylboronic acid pinacol ester.

Materials:

  • This compound pinacol ester (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and SPhos (0.02 mmol) to a reaction vessel.

  • Add toluene and water (typically a 10:1 mixture, 5 mL total).

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the relationship between the reagents and the reaction mechanism, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base B Add Solvent(s) A->B 1. C Heat and Stir under Inert Atmosphere B->C 2. D Monitor Progress (TLC/GC-MS) C->D 3. E Quench and Extract D->E 4. F Dry and Concentrate E->F 5. G Purify (e.g., Chromatography) F->G 6. H Characterize Product (NMR, MS, etc.) G->H 7.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl PdII_Diorganoborane [R¹-Pd(II)L_n-R²] PdII_Aryl->PdII_Diorganoborane PdII_Boronate R¹-Pd(II)L_n-OR² PdII_Diorganoborane->Pd0 OA_label Oxidative Addition OA_label->Pd0 R¹-X TM_label Transmetalation TM_label->PdII_Aryl R²-B(OR)₂ + Base RE_label Reductive Elimination RE_label->PdII_Diorganoborane R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and its boronate esters for Suzuki-Miyaura cross-coupling is context-dependent.

  • For rapid, high-yielding reactions where reagent stability is not a primary concern, this compound may be the preferred choice due to its inherent higher reactivity.

  • For multi-step syntheses, library synthesis, or when process robustness and ease of handling are critical, this compound pinacol ester is a superior option. Its enhanced stability can lead to more consistent results and is often more amenable to automated synthesis platforms.

Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target, the scale of the reaction, and the available resources for handling and purification. It is recommended to perform small-scale screening experiments to determine the most effective boron reagent and reaction conditions for a novel coupling.

References

A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reaction Kinetics of a Key Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct carbon-carbon bonds. Within the vast arsenal of available building blocks, 4-acetylphenylboronic acid serves as a valuable synthon for introducing the 4-acetylphenyl moiety, a common feature in many biologically active molecules and pharmaceutical compounds. Understanding the kinetic profile of this reagent is paramount for reaction optimization, process scale-up, and rational catalyst design.

This guide provides a comparative analysis of the kinetics of Suzuki reactions involving this compound, supported by available experimental data and established mechanistic principles. We will delve into the influence of the electron-withdrawing acetyl group on reaction rates and provide detailed experimental protocols for researchers looking to conduct their own kinetic studies.

Performance Comparison: The Impact of the Acetyl Group on Reaction Kinetics

The acetyl group at the para-position of phenylboronic acid exerts a significant electron-withdrawing effect, which can influence the kinetics of the Suzuki-Miyaura reaction. While comprehensive, directly comparative kinetic data for this compound against a wide range of other boronic acids is limited in publicly available literature, we can infer its performance based on studies of related systems and general mechanistic understanding.

In a kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid, a reaction system bearing the acetyl group on the aryl halide partner, the reaction was found to be first-order with respect to the aryl halide and the palladium catalyst, and zero-order with respect to the boronic acid and the base.[1] This suggests that under these conditions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.[1] The activation energy for this specific reaction was determined to be approximately 63 kJ/mol.[1]

The electronic nature of the substituents on the boronic acid partner also plays a crucial role. Generally, electron-donating groups on the arylboronic acid can increase the nucleophilicity of the organic group to be transferred, potentially accelerating the transmetalation step. Conversely, strong electron-withdrawing groups, such as the acetyl group, can decrease the rate of transmetalation. One study qualitatively compared the Suzuki coupling of various substituted phenylboronic acids and found that the conversion using 4-(methoxycarbonyl)phenylboronic acid was higher than that with this compound under identical conditions, attributing this to the stronger electron-withdrawing nature of the acetyl group.[2]

For a clearer comparison, the following table summarizes the expected kinetic behavior of this compound in comparison to unsubstituted phenylboronic acid and a phenylboronic acid with an electron-donating group.

Boronic AcidSubstituent EffectExpected Impact on Transmetalation RateOverall Reaction Rate (relative)
This compound Electron-withdrawingSlowerSlower
Phenylboronic Acid NeutralBaselineBaseline
4-Methoxyphenylboronic Acid Electron-donatingFasterFaster

Note: This table is based on general principles of Suzuki-Miyaura reaction kinetics and limited comparative data. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Experimental Protocols

For researchers interested in conducting their own kinetic analysis of Suzuki reactions involving this compound, the following protocols provide a general framework.

General Procedure for a Suzuki-Miyaura Coupling Reaction

A typical experimental setup for a Suzuki-Miyaura cross-coupling reaction is as follows:

  • To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.5-5 mol%) and, if required, a ligand (e.g., phosphine-based ligands).

  • Add the desired solvent (e.g., toluene, dioxane, DMF, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) and stir for the required time.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, cool the reaction to room temperature, and work up the mixture by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a reaction and determining its kinetics.

  • Reaction Setup: Assemble the reaction as described in the general procedure in a thermostated reactor to ensure a constant temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water) and an internal standard. The internal standard is a compound with a known concentration that does not react with any of the components in the reaction mixture and has a distinct retention time in the HPLC analysis.

  • Analysis: Inject the quenched sample into the HPLC system. The HPLC method should be developed to achieve good separation of the starting materials, product, and internal standard.

  • Data Processing: Integrate the peak areas of the starting material, product, and internal standard. The concentration of the reactants and products at each time point can be calculated relative to the internal standard.

  • Kinetic Plotting: Plot the concentration of the reactant or product as a function of time. From these plots, the reaction order and the rate constant (k) can be determined. By performing the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Visualizing the Suzuki-Miyaura Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow Start Start: Reaction Setup Reaction Run Reaction at Constant Temperature Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction & Add Internal Standard Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Processing Peak Integration & Concentration Calculation HPLC_Analysis->Data_Processing Kinetic_Plotting Plot Concentration vs. Time Data_Processing->Kinetic_Plotting Analysis Determine Rate Law, Rate Constant (k) Kinetic_Plotting->Analysis Vary_Temp Repeat at Different Temperatures Analysis->Vary_Temp Vary_Temp->Reaction Arrhenius_Plot Arrhenius Plot Vary_Temp->Arrhenius_Plot Ea_Calculation Calculate Activation Energy (Ea) Arrhenius_Plot->Ea_Calculation End End: Kinetic Profile Ea_Calculation->End

Figure 2. Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.

References

The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing cross-coupling reactions is a critical step in the synthesis of novel molecules. The choice of the aryl halide partner is a key determinant of reaction efficiency, yield, and selectivity. This guide provides a comprehensive comparison of the influence of different aryl halide partners on the outcomes of three major classes of cross-coupling reactions: Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination, supported by experimental data and detailed protocols.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst. However, factors such as cost, availability, and the presence of electron-donating or electron-withdrawing groups on the aryl ring can significantly influence the choice of aryl halide for a specific application.

Comparative Analysis of Aryl Halide Performance

The following tables summarize quantitative data from various studies, highlighting the impact of the aryl halide partner on reaction yields in Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.

Heck Reaction

The Heck reaction, a cornerstone for C-C bond formation between an aryl halide and an alkene, demonstrates a clear dependence on the nature of the halide.

Aryl Halide PartnerOlefin PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrene2.0 mol % Pd-complex 6, 2.0 mmol K2CO3DMF601292[1][2]
BromobenzeneStyrene2.0 mol % Pd-complex 6, 2.0 mmol K2CO3DMF601290[1][2]
ChlorobenzeneStyrene2.0 mol % Pd-complex 6, 2.0 mmol K2CO3DMF601262[1][2]
1-bromo-4-nitrobenzeneIn situ generated alkene0.5% Pd(OAc)2, 1.0% dppp, 6 equiv K2CO3DMA1404059-79[3]
1-bromo-4-chlorobenzeneIn situ generated alkene0.5% Pd(OAc)2, 1.0% dppp, 6 equiv K2CO3DMA1404059-79[3]

Table 1: Influence of Aryl Halide on Heck Reaction Yield. The data clearly shows the higher reactivity of aryl iodides and bromides compared to aryl chlorides under the same reaction conditions.[1][2] The electronic nature of the substituents on the aryl halide can also play a role, though in some cases, its effect on the overall yield is not significant.[3]

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, the choice of halide can be nuanced, with aryl bromides sometimes showing superior performance to aryl iodides under specific conditions.

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl IodideAryl Boronic AcidPd(PPh3)4K2CO3Toluene/EtOH/H2O50Low[4]
Aryl BromideAryl Boronic AcidPd(PPh3)4K2CO3Toluene/EtOH/H2O50High[4]
Aryl ChloridePhenylboronic acidPd(OAc)2K3PO4WaterRT89[5]
Aryl BromidePhenylboronic acidPd(OAc)2K3PO4WaterRT>95[5]
Aryl IodidePhenylboronic acidPd(OAc)2K3PO4WaterRT>95[5]

Table 2: Comparison of Aryl Halides in Suzuki-Miyaura Coupling. While the general reactivity trend often holds, some studies have observed poor reactivity of aryl iodides at lower temperatures with traditional Pd/PPh3 catalyst systems, in contrast to efficient coupling with aryl bromides.[4] Ligand-free systems in water can provide excellent yields for all three common aryl halides.[5] Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura cross-coupling reactions.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, for the formation of C-N bonds, also exhibits a strong dependence on the aryl halide. While aryl bromides are commonly used, aryl iodides can sometimes be challenging substrates.

Aryl Halide PartnerAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Reference
BromobenzeneDiphenylamine[Pd(allyl)Cl]2 / t-Bu3PH]BF4NaOtBuToluene1002496[7]
BromobenzenePhenoxazine[Pd(allyl)Cl]2 / DavePhosNaOtBuToluene1002499[7]
BromobenzenePhenothiazine[Pd(allyl)Cl]2 / XPhosNaOtBuToluene1002499[7]
1-bromo-4-iodobenzenep-toluidineNi(acac)2, Phenylboronic ester----78 (selective for C-I)[8]
p-chloro-substituted aryl iodidep-toluidineNi(acac)2, Phenylboronic ester----80-91 (selective for C-I)[8]

Table 3: Aryl Halide Influence on Buchwald-Hartwig Amination. Toluene is often the preferred solvent for these reactions.[7] Interestingly, in contrast to the general reactivity trend, for the Buchwald-Hartwig reaction, the order of reactivity is often ArBr > ArCl > ArI > ArOTf.[9] The lower reactivity of aryl iodides can be attributed to the inhibitory effect of the iodide formed during the reaction.[9][10] Nickel-catalyzed systems can exhibit high selectivity for the amination of aryl iodides in the presence of other halides.[8]

Experimental Workflows and Reaction Mechanisms

To systematically assess the influence of aryl halide partners, a structured experimental workflow is essential.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Cross-Coupling Reaction (Heck, Suzuki, Buchwald-Hartwig) B Choose Common Reaction Partners (Olefin, Boronic Acid, Amine) A->B C Define Standard Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) B->C D Perform Parallel Reactions with Aryl Iodide, Aryl Bromide, and Aryl Chloride C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Isolate and Purify Products E->F G Characterize Products (NMR, MS) F->G H Calculate Yields and Compare Outcomes G->H

Caption: A generalized workflow for the comparative assessment of aryl halide partners in cross-coupling reactions.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.

catalytic_cycle Pd0 Pd(0)L_n OAC Ar-Pd(II)-X(L_n) Pd0->OAC Int1 [Ar-Pd(II)-Nu(L_n)]^+ OAC->Int1 Transmetalation / Ligand Exchange Product Ar-Nu Int1->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Int1->Catalyst_Regen Reactant Ar-X Reactant->OAC Oxidative Addition Nucleophile Nu-M Nucleophile->Int1

References

Purity Assessment of Synthesized 4-Acetylphenylboronic Acid Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. For synthetic intermediates like 4-acetylphenylboronic acid and its derivatives, which are pivotal building blocks in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions, rigorous purity assessment is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.[3]

This guide provides a comparative overview of HPLC methods for the purity assessment of this compound and its derivatives, complete with experimental protocols, comparative data, and visual workflows to aid researchers in establishing robust analytical procedures.

Comparative Purity Analysis

The purity of synthesized boronic acid derivatives can be influenced by starting materials, reaction conditions, and purification methods. Below is a comparative table summarizing the purity analysis of this compound and two of its derivatives using a standardized reversed-phase HPLC method.

CompoundStructureRetention Time (min)Purity (%)Major Impurity (%)
This compoundthis compound8.598.50.8 (De-boronated starting material)
3-Amino-4-acetylphenylboronic acid3-Amino-4-acetylphenylboronic acid7.297.21.5 (Oxidized impurity)
4-Acetyl-2-fluorophenylboronic acid4-Acetyl-2-fluorophenylboronic acid9.199.10.5 (Homocoupling product)

Note: The data presented in this table is representative and may vary depending on the specific synthesis and purification methods employed.

Experimental Protocol: Reversed-Phase HPLC Method

This section details a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound and its derivatives.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For more polar derivatives, a column with a polar-embedded phase may provide better retention.[4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Understanding Impurity Formation: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a common method for synthesizing arylboronic acid derivatives. Understanding the reaction mechanism is key to identifying potential impurities. Common byproducts can include homocoupling products of the boronic acid or the aryl halide, as well as de-boronated starting materials.[5][6]

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Homocoupling_Ar Homocoupling (Ar-Ar) ArylHalide->Homocoupling_Ar Side Reaction BoronicAcid This compound Derivative (Ar'-B(OH)2) Transmetalation Transmetalation BoronicAcid->Transmetalation Homocoupling_Ar_prime Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling_Ar_prime Side Reaction Deboronation Deboronated Impurity (Ar'-H) BoronicAcid->Deboronation Side Reaction Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination CoupledProduct Coupled Product (Ar-Ar') ReductiveElimination->CoupledProduct CatalystRegeneration Catalyst Regeneration ReductiveElimination->CatalystRegeneration CatalystRegeneration->Pd0

Caption: Suzuki-Miyaura coupling pathway and potential impurity formation.

HPLC Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound derivatives using HPLC.

HPLC_Workflow Synthesis Synthesis of 4-Acetylphenylboronic Acid Derivative Purification Crude Product Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution and Filtration) Purification->SamplePrep HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC_Analysis DataAcquisition Data Acquisition (UV Detection at 254 nm) HPLC_Analysis->DataAcquisition Chromatogram Chromatogram Generation DataAcquisition->Chromatogram PeakIntegration Peak Integration and Area % Calculation Chromatogram->PeakIntegration PurityReport Purity Assessment and Reporting PeakIntegration->PurityReport ImpurityID Impurity Identification (Optional) (e.g., LC-MS, NMR) PeakIntegration->ImpurityID

References

A Comparative Guide to New Catalysts Versus Standard Palladium Catalysts for 4-Acetylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and efficacy of catalytic reactions are paramount. This guide provides an objective comparison of a novel N-Heterocyclic Carbene (NHC) palladium catalyst against the standard Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling reactions involving 4-acetylphenylboronic acid.

This comparison is based on experimental data from peer-reviewed literature, offering a clear overview of catalyst performance, detailed experimental protocols, and a visual representation of the reaction workflow.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance indicators for a novel heterogeneous Pd-NHC catalyst and the standard Pd(PPh3)4 catalyst in Suzuki-Miyaura coupling reactions. The data for the new catalyst is for the direct reaction of this compound, while the data for the standard catalyst is for the closely analogous reaction of phenylboronic acid with 4-bromoacetophenone, providing a relevant benchmark.

Performance MetricNew Catalyst: Pd-NHC@Eu-BCIStandard Catalyst: Pd(PPh3)4
Reaction This compound + Aryl HalidePhenylboronic acid + 4-Bromoacetophenone
Yield 92%[1]~36% (0.254 g product from 0.7232 g 4-bromoacetophenone)[2]
Turnover Number (TON) 374[1]Not Reported
Turnover Frequency (TOF) 62.3 h⁻¹[1]Not Reported
Catalyst Loading 25 mg[1]Not specified, but generally higher in older protocols
Reaction Time 6 hours[1]Not specified, microwave-assisted
Temperature 80 °C[1]Not specified, microwave-assisted
Key Advantages High yield, good TON/TOF, heterogeneous (easy to recover)Readily available, well-understood
Key Disadvantages Newer catalyst, may not be as readily availableLower yield in analogous reaction, homogeneous (difficult to remove)

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction, which is applicable to both the new and standard catalysts benchmarked in this guide.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Arylboronic Acid, Base solvent Add Solvent reagents->solvent catalyst Add Catalyst solvent->catalyst heating Heat and Stir catalyst->heating monitoring Monitor Reaction Progress (TLC/GC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the Suzuki-Miyaura coupling reactions cited in this guide.

New Catalyst: Pd-NHC@Eu-BCI

This protocol is for the Suzuki-Miyaura coupling reaction of an aryl halide with this compound using the heterogeneous catalyst Pd-NHC@Eu-BCI.[1]

  • Materials:

    • Aryl halide (e.g., bromobenzene)

    • This compound

    • Pd-NHC@Eu-BCI catalyst (25 mg)

    • Potassium carbonate (K₂CO₃)

    • Ethanol (C₂H₅OH)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, this compound, potassium carbonate as the base, and 25 mg of the Pd-NHC@Eu-BCI catalyst.

    • Add ethanol as the solvent.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Upon completion, the heterogeneous catalyst can be recovered by filtration.

    • The product is then isolated from the filtrate, typically through solvent evaporation and purification by chromatography.

Standard Catalyst: Pd(PPh₃)₄

This protocol is a general procedure for a microwave-promoted Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid using the standard catalyst Pd(PPh₃)₄.[2]

  • Materials:

    • Aryl halide (e.g., 4-bromoacetophenone)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • Solvent (e.g., a mixture of dimethoxyethane and water)

  • Procedure:

    • To a microwave reaction vessel, add the aryl halide, arylboronic acid, sodium carbonate, and the Pd(PPh₃)₄ catalyst.

    • Add the solvent system to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the reaction mixture using microwave irradiation to the desired temperature and for the specified time.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product is isolated through an aqueous work-up, extraction with an organic solvent, and purification, typically by column chromatography.

Signaling Pathway and Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)2)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Acetylphenylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。